3-Formylphenyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-formylphenyl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHYGUPQGFVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Formylphenyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-Formylphenyl 3-chlorobenzoate, a chemical intermediate of interest in organic synthesis and medicinal chemistry. The document details the probable synthetic route, a representative experimental protocol, and relevant physicochemical data for the involved reagents.
Synthesis Pathway
The synthesis of this compound is achieved via an esterification reaction. The most direct and widely applicable method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base. In this case, 3-hydroxybenzaldehyde is acylated by 3-chlorobenzoyl chloride using an aqueous base, typically sodium hydroxide, to facilitate the reaction and neutralize the hydrochloric acid byproduct.
The reaction proceeds as follows: 3-hydroxybenzaldehyde is first treated with sodium hydroxide to form the more nucleophilic sodium phenoxide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of the ester product and sodium chloride.
Physicochemical Data
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Reactant 1 | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 106 | 240 |
| Reactant 2 | 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | -1 | 224-225 |
| Product | This compound | C₁₄H₉ClO₃ | 260.67 | Not Available | Not Available |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on standard Schotten-Baumann reaction conditions.
Materials:
-
3-Hydroxybenzaldehyde
-
3-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: To the cooled and stirring solution, add 1.05 equivalents of 3-chlorobenzoyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 1-2 hours. The formation of a precipitate (the product) may be observed.
-
Work-up:
-
Extract the reaction mixture with dichloromethane or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride and 3-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Expected ¹H NMR signals would include a singlet for the aldehyde proton (~10 ppm), and aromatic protons in the regions of 7-8.5 ppm.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong carbonyl stretch for the ester (~1735 cm⁻¹) and a carbonyl stretch for the aldehyde (~1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To determine the purity of the solid product.
Visualizations
Synthesis Pathway Diagram
Caption: Schotten-Baumann esterification of 3-hydroxybenzaldehyde.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
An In-depth Technical Guide to 3-Formylphenyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-Formylphenyl 3-chlorobenzoate is not a widely cataloged chemical. As such, a specific CAS (Chemical Abstracts Service) number has not been assigned to it. This guide provides information on its constituent precursors, a proposed synthesis protocol, and data on closely related compounds.
Section 1: Identification and Registration
A definitive CAS number for this compound could not be located in publicly available databases. This suggests that it may be a novel compound or one that has not been registered for common commercial use.
For reference, the CAS numbers of its constituent precursors and a positional isomer are provided below:
| Compound Name | Role | CAS Number |
| 3-Chlorobenzoic acid | Precursor (Acid) | 535-80-8 |
| 3-Hydroxybenzaldehyde | Precursor (Phenol) | 100-83-4 |
| 3-Formylphenyl 2-chlorobenzoate | Positional Isomer | 444286-64-0[1] |
| Phenyl 3-chlorobenzoate | Related Compound | 41998-17-8[2] |
Due to the lack of a specific CAS number, there is no registration information available for this compound with regulatory bodies such as ECHA or the EPA.
Section 2: Physicochemical Data of Precursors
Quantitative data for the likely precursors of this compound are summarized below. This information is critical for designing a synthesis protocol and for safety considerations.
Table 1: Physicochemical Properties of Precursors
| Property | 3-Chlorobenzoic acid | 3-Hydroxybenzaldehyde |
| Molecular Formula | C₇H₅ClO₂[3] | C₇H₆O₂[4] |
| Molar Mass | 156.57 g/mol [3] | 122.12 g/mol |
| Appearance | White solid[3] | Colorless to light yellow crystalline solid[5] |
| Melting Point | 154 °C[3] | 106 °C[4] |
| Boiling Point | 275 °C[3] | 240 °C[4] |
| Solubility in Water | Poorly soluble[6][7] | Slightly soluble[5] |
| Density | 1.517 g/cm³[3] | 1.1179 g/cm³ (at 130 °C)[4] |
Section 3: Proposed Experimental Protocol for Synthesis
The following is a proposed method for the synthesis of this compound via Steglich esterification, a common method for forming an ester from an acid and an alcohol using a carbodiimide coupling agent and a catalyst.
Objective: To synthesize this compound from 3-chlorobenzoic acid and 3-hydroxybenzaldehyde.
Materials:
-
3-Chlorobenzoic acid (1.0 eq)
-
3-Hydroxybenzaldehyde (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoic acid and 3-hydroxybenzaldehyde in anhydrous dichloromethane.
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) to the solution with stirring.
-
Initiation of Reaction: Cool the flask in an ice bath (0 °C). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 4: Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Synthesis
References
- 1. 3-FORMYLPHENYL 2-CHLOROBENZOATE | 444286-64-0 [m.chemicalbook.com]
- 2. Phenyl-3-chlorobenzoate | C13H9ClO2 | CID 11984386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. carlroth.com [carlroth.com]
- 7. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
Spectroscopic analysis of 3-Formylphenyl 3-chlorobenzoate (NMR, IR, Mass Spec)
Spectroscopic Analysis of 3-Formylphenyl 3-chlorobenzoate: A Technical Guide
Introduction
This compound is an organic compound of interest in drug development and materials science. Its chemical structure, featuring an ester linkage between a 3-chlorobenzoyl group and a 3-formylphenyl group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following tables summarize predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.05 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.20 | Triplet | 1H | H-2' (proton ortho to the ester on the 3-chlorobenzoyl ring) |
| ~8.05 | Doublet of Doublets | 1H | H-6' (proton ortho to the ester and meta to the chlorine) |
| ~7.85 | Triplet | 1H | H-2 (proton ortho to the formyl group on the 3-formylphenyl ring) |
| ~7.70 | Doublet of Doublets | 1H | H-6 (proton ortho to the ester linkage on the 3-formylphenyl ring) |
| ~7.60 | Triplet | 1H | H-5' (proton meta to both the ester and the chlorine) |
| ~7.50 | Doublet of Doublets | 1H | H-4' (proton para to the ester and meta to the chlorine) |
| ~7.40 | Triplet | 1H | H-5 (proton meta to both the formyl and ester groups) |
| ~7.30 | Doublet of Doublets | 1H | H-4 (proton para to the formyl group and meta to the ester) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | Aldehydic Carbon (-C HO) |
| ~164.5 | Ester Carbonyl Carbon (-C OO-) |
| ~151.0 | C-3 (carbon attached to the ester on the 3-formylphenyl ring) |
| ~138.0 | C-1 (carbon attached to the formyl group) |
| ~135.0 | C-3' (carbon attached to the chlorine) |
| ~134.0 | C-1' (carbon attached to the ester on the 3-chlorobenzoyl ring) |
| ~133.5 | C-5' |
| ~130.0 | C-6' |
| ~129.5 | C-5 |
| ~128.0 | C-2' |
| ~127.5 | C-4 |
| ~125.0 | C-6 |
| ~122.0 | C-2 |
| ~120.0 | C-4' |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1735 | Strong | Ester C=O stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1580 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Ester C-O stretch (asymmetric) |
| ~1100 | Strong | Ester C-O stretch (symmetric) |
| ~800-650 | Strong | Aromatic C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 260/262 | Moderate | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 139/141 | High | [ClC₆H₄CO]⁺ (3-chlorobenzoyl cation, base peak) |
| 121 | Moderate | [HOC₆H₄CHO]⁺˙ (from rearrangement) or [C₆H₄CHO]⁺ |
| 111 | Moderate | [C₆H₄Cl]⁺ |
| 93 | Low | [C₆H₅O]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Synthesis: Esterification of 3-Formylphenol with 3-Chlorobenzoyl Chloride
A common method for the synthesis of this ester is the Schotten-Baumann reaction.[1][2]
-
Dissolution of Phenol : Dissolve 3-formylphenol (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base : Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Acylation : Slowly add 3-chlorobenzoyl chloride (1 equivalent) to the stirred solution at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up : Wash the reaction mixture with dilute aqueous HCl, followed by aqueous sodium bicarbonate, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[3]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 220-250 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Collect a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[6]
-
Ionization (Electron Ionization - EI) :
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow from synthesis to structural elucidation.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway in EI-MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Solubility and stability of 3-Formylphenyl 3-chlorobenzoate
An In-depth Technical Guide on the Physicochemical Properties of 3-Formylphenyl 3-chlorobenzoate
Abstract
This compound is an aromatic ester containing both an aldehyde and a chloro functional group. This document provides a detailed overview of its predicted solubility and stability characteristics, which are crucial for its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from structurally related compounds and fundamental chemical principles. It also outlines standard experimental protocols for determining these properties.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 260.67 g/mol . Its structure, featuring a phenyl benzoate core with formyl and chloro substituents, suggests a compound with limited aqueous solubility and moderate stability, highly dependent on the environmental conditions.
| Parameter | Predicted Value | Basis for Prediction |
| Molecular Formula | C14H9ClO3 | - |
| Molecular Weight | 260.67 g/mol | - |
| Appearance | White to off-white solid | Based on similar aromatic esters |
| Melting Point | Not available; likely >100 °C | Based on substituted phenyl benzoates |
| pKa | Not available; no ionizable groups | The aldehyde proton is not acidic |
| LogP | ~3.5-4.5 | Estimated based on the hydrophobicity of the chloro and benzoate moieties |
Solubility Profile
The solubility of this compound is expected to be low in aqueous solutions due to its predominantly hydrophobic nature. The presence of the polar formyl group may slightly enhance its solubility in polar organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Very low (<0.1 mg/mL) | The hydrophobic benzene rings and the chloro substituent dominate the molecule's character. |
| Methanol | Moderately soluble | The polar hydroxyl group of methanol can interact with the ester and formyl groups. |
| Ethanol | Moderately soluble | Similar to methanol, ethanol can engage in polar interactions. |
| Acetone | Soluble | The polar aprotic nature of acetone is suitable for dissolving aromatic esters. |
| Dichloromethane | Soluble | A non-polar organic solvent that can effectively solvate the aromatic rings. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Hexane | Sparingly soluble to insoluble | The polarity of the ester and formyl groups is too high for this non-polar solvent. |
Stability Profile
The stability of this compound is primarily dictated by the ester linkage, which is susceptible to hydrolysis. The formyl group can also undergo oxidation.
| Condition | Predicted Stability | Degradation Pathway |
| Acidic pH | Labile | Acid-catalyzed hydrolysis of the ester bond to form 3-formylphenol and 3-chlorobenzoic acid. |
| Neutral pH | Relatively stable | Slow hydrolysis of the ester bond may occur over extended periods. |
| Basic pH | Highly labile | Base-catalyzed (saponification) hydrolysis of the ester bond, which is typically much faster than acid-catalyzed hydrolysis. |
| Temperature | Degradation at elevated temperatures | Thermal decomposition may occur, and the rate of hydrolysis will increase with temperature. |
| Light (Photostability) | Potentially labile | Aromatic compounds can be susceptible to photodegradation. The presence of the chromophoric formyl and benzoate groups may lead to reactivity upon exposure to UV light. |
| Oxidative Stress | Potentially labile | The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid group, forming 3-(3-chlorobenzoyloxy)benzoic acid. |
Experimental Protocols
The following are standard methodologies for experimentally determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
This is a common method for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and pathways of a compound under stress conditions.
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Diluted with a strong acid (e.g., 0.1 M HCl) and heated.
-
Basic Hydrolysis: Diluted with a strong base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: The solid compound or a solution is heated in an oven.
-
Photodegradation: A solution is exposed to a controlled light source (e.g., Xenon lamp) that mimics sunlight.
-
-
Time Points: Samples are taken at various time points from each stress condition.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Caption: Logical diagram of forced degradation studies for stability assessment.
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be the hydrolysis of the ester bond.
Caption: Predicted hydrolytic degradation pathway of this compound.
Conclusion
In-depth Technical Guide: 3-Formylphenyl 3-chlorobenzoate Mechanism of Action
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action for 3-Formylphenyl 3-chlorobenzoate. To date, no publicly available research data, experimental protocols, or established signaling pathways are specifically associated with this compound.
While the chemical structure of this compound is defined, extensive searches of scientific databases and literature have not yielded any studies detailing its biological evaluation. Consequently, information regarding its enzyme inhibition, cellular effects, or potential therapeutic targets is currently unavailable. This lack of data prevents the construction of a detailed technical guide as requested.
Research is available for structurally related but distinct molecules, such as other chlorobenzoate derivatives. For instance, studies have explored the metabolism of various chlorobenzoates by microorganisms and the synthesis and biological screening of more complex molecules that incorporate a chlorobenzoate moiety. However, the presence of the formyl group on the phenyl ester portion of this compound introduces a unique chemical feature that precludes direct extrapolation from the biological activities of other related compounds. The specific stereochemistry and electronic properties resulting from this substitution pattern necessitate dedicated biological investigation.
Without any experimental evidence, it is not possible to provide the following components of the requested technical guide:
-
Quantitative Data Presentation: No IC50, EC50, binding affinity, or other quantitative metrics have been published for this compound.
-
Experimental Protocols: As no studies have been reported, there are no established methodologies for assays involving this specific compound.
-
Signaling Pathway and Workflow Diagrams: The absence of any known biological targets or effects means that no signaling pathways or experimental workflows can be depicted.
This document serves to highlight the current void in the scientific understanding of this compound's mechanism of action. Future research, including initial biological screening, target identification studies, and subsequent mechanistic investigations, would be required to generate the data necessary to produce the requested in-depth technical guide. We encourage researchers and drug development professionals interested in this molecule to undertake foundational studies to elucidate its potential biological functions.
An In-Depth Technical Guide on the Potential Biological Activity of 3-Formylphenyl 3-chlorobenzoate
Disclaimer: As of the latest literature review, no specific biological activity or pharmacological studies for the compound 3-Formylphenyl 3-chlorobenzoate have been published. This document, therefore, serves as a prospective technical guide for researchers and drug development professionals. It outlines potential biological activities based on the known effects of structurally related compounds and provides detailed, generalized experimental protocols for its investigation.
Introduction
This compound is an aromatic ester. Its structure, combining a formylphenyl group and a chlorobenzoate moiety, suggests the potential for a range of biological activities. The formyl group can be reactive and may participate in various biological interactions, while halogenated benzoates are known to possess antimicrobial and other pharmacological properties. This guide will explore the putative biological activities of this compound and provide a framework for its systematic evaluation.
Putative Biological Activities
Based on the biological activities of structurally analogous compounds, this compound could be investigated for the following properties:
-
Antimicrobial Activity: Derivatives of 2-chlorobenzoic acid have demonstrated antimicrobial effects. The presence of the 3-chlorobenzoate group in the target molecule suggests a potential for antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Substituted benzoyl phenyl benzoates have been explored for their anti-inflammatory potential.
-
Cytotoxic Activity: Various substituted phenyl benzoates and formyl-containing aromatic compounds have exhibited cytotoxicity against different cancer cell lines.
Proposed Experimental Investigation
A systematic investigation of the biological activity of this compound would involve a series of in vitro assays.
General Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound.
Caption: General workflow for the biological evaluation of a novel compound.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include positive controls (microorganisms with no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer and normal cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting a dose-response curve.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Candida albicans | ATCC 90028 | Data |
| Aspergillus niger | ATCC 16404 | Data |
Table 2: Cytotoxic Activity (IC50) of this compound
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data |
| A549 | Lung Cancer | Data |
| HEK293 | Normal Kidney | Data |
Hypothetical Signaling Pathway
Should this compound exhibit significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. Based on the activities of some substituted benzoates, a hypothetical pathway involving the induction of apoptosis is presented below.
Caption: Hypothetical apoptotic signaling pathway induced by the compound.
Conclusion
While there is currently no published data on the biological activity of this compound, its chemical structure suggests that it may possess antimicrobial, anti-inflammatory, and/or cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the systematic investigation of this compound. Should initial screenings yield positive results, further in-depth studies will be warranted to determine its mechanism of action and potential as a therapeutic agent.
An In-depth Technical Guide to 3-Formylphenyl 3-chlorobenzoate and Its Analogs
Disclaimer: Extensive searches of scientific and patent literature have yielded no specific data regarding the discovery, history, synthesis, or biological activity of 3-Formylphenyl 3-chlorobenzoate . This document therefore provides a detailed overview of its potential precursors and closely related chemical analogs. All information presented herein is for research and informational purposes only.
This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical and biological properties of compounds structurally related to the requested molecule.
Hypothetical Synthesis of this compound
While no specific synthesis for this compound has been documented, a plausible synthetic route would involve the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride. The latter can be prepared from 3-chlorobenzoic acid.
Proposed Experimental Protocol:
-
Preparation of 3-chlorobenzoyl chloride: 3-Chlorobenzoic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction would proceed until the evolution of HCl or SO₂ gas ceases. The excess chlorinating agent and solvent would then be removed under reduced pressure to yield crude 3-chlorobenzoyl chloride, which could be purified by distillation.
-
Esterification: 3-Hydroxybenzaldehyde would be dissolved in a suitable aprotic solvent (e.g., pyridine or triethylamine in dichloromethane) to act as a base and catalyst. The prepared 3-chlorobenzoyl chloride would then be added dropwise to this solution, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be washed sequentially with dilute acid (to remove the basic catalyst), water, and brine. The organic layer would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to yield the crude product. Purification of the final compound, this compound, would likely be achieved through column chromatography or recrystallization.
Caption: Hypothetical synthesis of this compound.
Closely Related Compounds: A Technical Overview
Given the absence of data on the target molecule, this section details the properties and synthesis of its constituent precursors and structural analogs.
3-Hydroxybenzaldehyde
A key potential starting material for the synthesis of this compound.
Table 1: Physicochemical Properties of 3-Hydroxybenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 100-83-4 | [1][2] |
| Molecular Formula | C₇H₆O₂ | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| Appearance | Colorless to light beige crystalline solid | [1][2][3] |
| Melting Point | 106 °C | [1] |
| Boiling Point | 240 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
Synthesis and Biological Activity:
-
Synthesis: It can be prepared from 3-nitrobenzaldehyde through a sequence of nitro group reduction, diazotization of the resulting amine, and subsequent hydrolysis[1]. Industrial production methods include the nitration, reduction, and diazotization/hydrolysis of benzaldehyde, or the acetylation, chlorination, and hydrolysis of m-cresol[4].
-
Biological Activity: 3-Hydroxybenzaldehyde has demonstrated vasculoprotective effects by reducing the proliferation of vascular smooth muscle cells and inflammation in endothelial cells[1][5]. It also shows antioxidant and antibacterial properties[5]. It is a substrate for the enzyme aldehyde dehydrogenase (ALDH) in both rats and humans[6][7]. Due to its biological activities, it is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents[2][8].
3-Chlorobenzoic Acid
The precursor to the acyl chloride needed for the hypothetical esterification.
Table 2: Physicochemical Properties of 3-Chlorobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 535-80-8 | [9] |
| Molecular Formula | C₇H₅ClO₂ | [9] |
| Molecular Weight | 156.57 g/mol | [9] |
| Appearance | White to off-white crystalline solid/powder | [9][10] |
| Melting Point | 154 °C | [9] |
| Boiling Point | 275 °C | [9] |
| Solubility | Limited solubility in water (0.45 g/L), more soluble in polar organic solvents. | [10][11] |
Synthesis and Biological Activity:
-
Synthesis: A common method for its preparation is the oxidation of 3-chlorotoluene[9]. It can also be synthesized from 5-chloroanthranilic acid by reaction with sodium nitrite in sulfuric acid and isopropanol[12].
-
Biological Activity: 3-Chlorobenzoic acid is utilized as an intermediate in the manufacturing of pharmaceuticals (such as NSAIDs and antifungal agents), agrochemicals, and dyes[10][13]. It has shown antifungal activity against various Aspergillus species[13]. It is also a known metabolite of the drug bupropion[9].
Phenyl 3-chlorobenzoate
A close structural analog, lacking the formyl group on the phenyl ester moiety.
Table 3: Physicochemical Properties of Phenyl 3-chlorobenzoate
| Property | Value | Reference(s) |
| CAS Number | 41998-17-8 | [14] |
| Molecular Formula | C₁₃H₉ClO₂ | [14] |
| Molecular Weight | 232.66 g/mol | [14] |
| Appearance | Yellow to white solid | [15] |
| Melting Point | 57-60 °C | [15] |
| Boiling Point | Not available | [15] |
Synthesis and Biological Activity:
-
Synthesis: While a specific protocol was not found in the search results, it would be synthesized via the esterification of phenol with 3-chlorobenzoyl chloride.
-
Biological Activity: There is no specific information available in the provided search results regarding the biological activity of Phenyl 3-chlorobenzoate.
Methyl 3-chlorobenzoate
Another structural analog where the 3-formylphenyl group is replaced by a methyl group.
Table 4: Physicochemical Properties of Methyl 3-chlorobenzoate
| Property | Value | Reference(s) |
| CAS Number | 2905-65-9 | [16][17][18] |
| Molecular Formula | C₈H₇ClO₂ | [16][17] |
| Molecular Weight | 170.59 g/mol | [16][17][18] |
| Appearance | Colorless to brown liquid or solid | [17] |
| Melting Point | 21 °C | [16][17][18] |
| Boiling Point | 231 °C | [16][17] |
| Density | 1.227 g/mL at 25 °C | [18] |
Synthesis and Biological Activity:
-
Synthesis: One described synthesis involves heating a copper salt with an isopropyl group and ethyl esters in benzene[16].
-
Biological Activity: Methyl 3-chlorobenzoate is used in the synthesis of salicylhydroxamic acid and has been shown to be an effective inhibitor of soil microorganisms[16]. It serves as an important intermediate in the production of pharmaceuticals and agrochemicals[19].
Conclusion
While a comprehensive guide on this compound cannot be provided due to the lack of available data, this document offers a thorough examination of its likely precursors and closest structural analogs. The data and hypothetical synthetic pathway presented here can serve as a valuable starting point for researchers interested in the synthesis and evaluation of this novel compound. Further experimental investigation is required to determine the actual properties, synthetic feasibility, and potential biological activities of this compound.
References
- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. guidechem.com [guidechem.com]
- 11. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]
- 14. Phenyl-3-chlorobenzoate | C13H9ClO2 | CID 11984386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hoffmanchemicals.com [hoffmanchemicals.com]
- 16. Methyl 3-chlorobenzoate | 2905-65-9 | FM71227 | Biosynth [biosynth.com]
- 17. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Methyl 3-chlorobenzoate 98 2905-65-9 [sigmaaldrich.com]
- 19. nbinno.com [nbinno.com]
A Theoretical and Computational Investigation of 3-Formylphenyl 3-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 3-Formylphenyl 3-chlorobenzoate, a novel aromatic ester. In the absence of direct experimental data, this document constructs a detailed profile of the molecule's expected properties through established chemical principles and data extrapolated from analogous compounds. The guide covers a plausible synthetic route, predicted spectroscopic data (FT-IR, ¹H NMR, and ¹³C NMR), theoretical structural analysis via Hirshfeld surface analysis, and a framework for advanced computational studies, including Density Functional Theory (DFT) and molecular docking. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, providing a roadmap for future experimental and computational investigations.
Introduction
Aromatic esters are a significant class of organic compounds with wide-ranging applications in materials science, pharmacology, and synthetic chemistry. The molecule this compound incorporates several key functional groups: a benzoate ester linkage, a formyl (aldehyde) group, and a chloro substituent. This combination suggests a potential for interesting electronic properties, specific intermolecular interactions, and diverse biological activities. The formyl group can act as a hydrogen bond acceptor and is a precursor for various other functional groups, while the chloro-substituent can influence the molecule's lipophilicity and electronic nature, potentially impacting its reactivity and biological interactions.
This guide outlines the theoretical underpinnings for the study of this compound, providing predicted data and detailed protocols to guide future research.
Synthesis and Experimental Protocol
The most direct and common method for synthesizing aromatic esters is the acylation of a phenol with an acyl chloride.[1][2] For this compound, this involves the reaction of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1]
Proposed Synthetic Scheme
The esterification reaction can be depicted as follows:
-
Reactants: 3-Hydroxybenzaldehyde[3][4], 3-Chlorobenzoyl chloride[5][6]
-
Product: this compound
-
Byproduct: Hydrochloric acid (HCl)
Detailed Experimental Protocol (Generalized)
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq.), to the solution and stir at 0 °C (ice bath).
-
Acylation: Slowly add a solution of 3-chlorobenzoyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (FT-IR, NMR) and mass spectrometry.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps for the synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on known values for aromatic esters, aldehydes, and chloro-substituted aromatic compounds.[7][8][9][10]
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2850 - 2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak |
| ~1735 | Ester C=O Stretch | Strong |
| ~1700 | Aldehyde C=O Stretch | Strong |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |
| 1300 - 1250 | Ester C-C-O Asymmetric Stretch | Strong |
| 1150 - 1100 | Ester O-C-C Symmetric Stretch | Strong |
| 800 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |
| ~750 | C-Cl Stretch | Medium |
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde Proton (-CHO) |
| ~8.2 - 7.4 | m | 8H | Aromatic Protons (H on both rings) |
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde Carbonyl Carbon (CHO) |
| ~164 | Ester Carbonyl Carbon (C=O) |
| ~152 | Aromatic C-O (ester linkage) |
| ~135 | Aromatic C-Cl |
| ~138 - 120 | Aromatic Carbons (10 C) |
Theoretical Structural Analysis
While an experimental crystal structure is definitive, theoretical analysis can predict the molecular geometry and the nature of intermolecular interactions that govern crystal packing.
Molecular Geometry
The molecule is expected to be non-planar. The dihedral angle between the two aromatic rings will be influenced by the ester linkage, which allows for rotational freedom. The planarity of each substituted benzene ring will be largely maintained.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice.[11][12][13] By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a "fingerprint plot" is generated that summarizes all intermolecular contacts. For this compound, this analysis would be crucial to understanding the roles of weak interactions like C-H···O, C-H···π, and potential halogen interactions (C-Cl···π).
Predicted Intermolecular Contact Contributions
Based on analyses of similar aromatic esters, the following contributions to the overall Hirshfeld surface are predicted.[12][13]
| Intermolecular Contact | Predicted Contribution (%) | Description |
| H···H | 40 - 50% | General van der Waals forces, dominant contact. |
| O···H / H···O | 20 - 30% | C-H···O hydrogen bonds involving ester and formyl oxygens. |
| C···H / H···C | 15 - 25% | Contacts involving aromatic rings (π-stacking). |
| Cl···H / H···Cl | 5 - 10% | Weak halogen-hydrogen interactions. |
| C···C | < 5% | Indicates π-π stacking interactions. |
| Cl···C / C···Cl | < 5% | Potential halogen-π interactions. |
Computational Studies Protocol
Computational chemistry provides deep insights into the electronic structure, reactivity, and potential bioactivity of a molecule.[14][15][16]
Density Functional Theory (DFT)
A DFT study would elucidate the molecule's electronic properties.
-
Methodology:
-
Geometry Optimization: Perform full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Calculation: Confirm the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.
-
Electronic Properties: Calculate properties such as HOMO-LUMO energy gap (to assess chemical reactivity and stability), molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and Mulliken atomic charges.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14][15][17] Given the presence of functional groups found in various enzyme inhibitors, a hypothetical docking study could explore its potential as a therapeutic agent.
-
Methodology:
-
Target Selection: Choose a relevant protein target. For instance, based on similar structures, a target could be an enzyme like a kinase or a protease.
-
Ligand Preparation: Prepare the 3D structure of this compound, optimize its geometry, and assign appropriate charges.
-
Protein Preparation: Prepare the crystal structure of the target protein by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking calculations.
-
Analysis: Analyze the resulting poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.
-
Theoretical Studies Workflow
Caption: A workflow diagram outlining the major components of a theoretical study on the title compound.
Potential Biological Significance
While speculative, the structural motifs of this compound allow for hypotheses regarding its biological activity. Benzoate derivatives are known to exhibit a wide range of activities, including antimicrobial and anti-inflammatory effects. The aldehyde group is highly reactive and can participate in covalent bonding with biological nucleophiles, a mechanism used by some enzyme inhibitors. A plausible, though hypothetical, mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or inflammation, such as the NF-κB pathway.
Hypothetical Signaling Pathway Modulation
Caption: A hypothetical mechanism where the compound may inhibit the IKK complex, preventing NF-κB activation.
Conclusion
This technical guide has established a comprehensive theoretical framework for the study of this compound. By providing a plausible synthetic route, predicted spectroscopic data, and detailed protocols for structural and computational analysis, this document serves as a valuable starting point for any research group aiming to synthesize and characterize this novel compound. The outlined theoretical studies, from DFT to molecular docking, pave the way for a deeper understanding of its electronic properties and potential biological applications, encouraging further investigation into this promising area of chemical research.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum: Esters [quimicaorganica.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Laboratory Synthesis of 3-Formylphenyl 3-chlorobenzoate
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3-Formylphenyl 3-chlorobenzoate, a benzoate ester with potential applications in organic synthesis and drug discovery. The synthesis is achieved through a two-step process commencing with the conversion of 3-chlorobenzoic acid to its corresponding acid chloride, followed by an esterification reaction with 3-hydroxybenzaldehyde. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction monitoring, product isolation, and purification.
Introduction
This compound is an aromatic ester containing both an aldehyde and a chloro functional group. These functionalities make it a versatile intermediate for further chemical modifications, potentially serving as a building block in the synthesis of more complex molecules, including pharmaceutical agents and materials with specific optical or electronic properties. The synthesis strategy employed is a classic esterification, which is a fundamental and widely utilized transformation in organic chemistry.
Reaction Scheme
The overall synthesis is depicted in the following two-step reaction scheme:
Step 1: Synthesis of 3-chlorobenzoyl chloride
Step 2: Synthesis of this compound
Experimental Protocol
Materials and Equipment
-
Reagents:
-
3-Chlorobenzoic acid (≥98%)
-
Thionyl chloride (SOCl₂, ≥99%)
-
3-Hydroxybenzaldehyde (≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Synthesis of 3-chlorobenzoyl chloride (Step 1)
-
In a fume hood, place 3-chlorobenzoic acid (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add thionyl chloride (2.0-3.0 eq) to the flask.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure. The crude 3-chlorobenzoyl chloride is a liquid and can be used in the next step without further purification.
Synthesis of this compound (Step 2)
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add the crude 3-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | 3-Chlorobenzoic Acid | 3-Hydroxybenzaldehyde | This compound (Expected) |
| Molecular Formula | C₇H₅ClO₂ | C₇H₆O₂ | C₁₄H₉ClO₃ |
| Molar Mass ( g/mol ) | 156.57 | 122.12 | 260.67 |
| Appearance | White powder | Tan solid | Off-white to pale yellow solid |
| Melting Point (°C) | 153-156 | 106 | (To be determined) |
| Boiling Point (°C) | 290 | 240 | (To be determined) |
| Yield (%) | N/A | N/A | (To be determined, typically >80%) |
| Purity (%) | ≥98 | ≥98 | >95% (after purification) |
Visualizations
Logical Workflow of Synthesis
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (e.g., ester C=O stretch, aldehyde C=O and C-H stretches, C-Cl stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the solid product.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific laboratory conditions and available equipment.
Application Notes and Protocols: 3-Formylphenyl 3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Formylphenyl 3-chlorobenzoate in organic synthesis. Due to the limited availability of published data on this specific compound, this document presents a proposed synthesis and hypothesizes its application as a versatile bifunctional building block. The protocols provided are based on established synthetic methodologies for structurally related compounds.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride in the presence of a base.
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Reactants | 3-Hydroxybenzaldehyde (1.0 eq), 3-Chlorobenzoyl chloride (1.1 eq) |
| Base | Pyridine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Hypothetical Yield | 85-95% |
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add 3-chlorobenzoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis
The presence of two distinct functional groups, an aldehyde and a chloro-substituted benzoate ester, makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules.
Olefination Reactions
The aldehyde functionality can readily undergo olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond.
dot
Caption: Wittig olefination of this compound.
Experimental Protocol: Wittig Reaction
| Parameter | Value |
| Reactants | This compound (1.0 eq), Wittig Ylide (1.2 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Hypothetical Yield | 70-85% |
Procedure:
-
To a solution of the appropriate phosphonium salt in dry THF, add a strong base (e.g., n-BuLi or NaH) at 0 °C to generate the Wittig ylide.
-
Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Reductive Amination
The aldehyde group can be converted to an amine via reductive amination, providing a route to secondary and tertiary amines.
dot
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination
| Parameter | Value |
| Reactants | This compound (1.0 eq), Amine (1.1 eq) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) |
| Solvent | Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Hypothetical Yield | 65-80% |
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Heterocycles
This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, a Fischer indole synthesis could be envisioned after conversion of the aldehyde to a suitable ketone derivative. A more direct approach would be a condensation reaction with a binucleophile.
Experimental Protocol: Synthesis of a Quinazoline Derivative
| Parameter | Value |
| Reactants | This compound (1.0 eq), 2-Aminobenzamide (1.0 eq) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) (0.1 eq) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 50-70% |
Procedure:
-
A mixture of this compound (1.0 eq), 2-aminobenzamide (1.0 eq), and p-TSA (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
After 12-24 hours, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold toluene.
-
The crude product can be further purified by recrystallization.
Conclusion
This compound is a promising bifunctional building block for organic synthesis. Its aldehyde and chloro-substituted benzoate ester moieties can be selectively transformed to generate a diverse range of complex molecules, making it a valuable tool for medicinal chemistry and materials science research. The protocols outlined in these notes provide a foundation for the exploration of its synthetic utility.
Application Notes and Protocols: 3-Formylphenyl 3-chlorobenzoate as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3-Formylphenyl 3-chlorobenzoate is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and data from closely related analogs, such as other formylphenyl chlorobenzoates and chloro-containing aromatic compounds. These should serve as a guide for research and development, with the understanding that specific reaction conditions may require optimization.
Introduction
This compound is a bifunctional aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring an aldehyde group and a chlorinated benzoate ester, offers two distinct reactive sites for orthogonal chemical transformations. The formyl group can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and various condensations, to introduce diverse functionalities. The chloro-substituted phenyl ring and the ester linkage also provide handles for further modifications, such as cross-coupling reactions and amide bond formations, making it a valuable scaffold in medicinal chemistry and materials science.
The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.[1] This makes chloro-containing building blocks like this compound particularly attractive in drug discovery programs.[1]
Physicochemical Properties and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₄H₉ClO₃ | - |
| Molecular Weight | 260.67 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar aromatic aldehydes and esters |
| Melting Point | 80-100 °C | Inferred from related solid aromatic esters |
| Boiling Point | > 300 °C | Inferred from related high molecular weight esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General solubility of aromatic esters |
Table 2: Representative Spectroscopic Data for a Related Compound (4-Formylphenyl 4-chlorobenzoate)[3]
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): 7.0-8.5 (aromatic protons), 9.9-10.1 (aldehyde proton) |
| ¹³C NMR | Expected chemical shifts (δ, ppm): 120-140 (aromatic carbons), 163-166 (ester carbonyl), 190-192 (aldehyde carbonyl) |
| IR (KBr, cm⁻¹) | ~1735 (ester C=O stretch), ~1700 (aldehyde C=O stretch), ~1270 (C-O stretch), ~750 (C-Cl stretch) |
| Mass Spec (EI) | m/z (%): 260 (M+), 139 (chlorobenzoyl fragment), 121 (formylphenyl fragment) |
Applications in Complex Molecule Synthesis
The dual reactivity of this compound allows for its use in a variety of synthetic strategies to build complex molecular architectures.
Synthesis of Novel Schiff Bases and Heterocycles
The aldehyde functionality serves as a key handle for the synthesis of imines (Schiff bases) through condensation with primary amines. These intermediates can be further cyclized to generate a diverse range of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.
Elaboration via Wittig and Related Carbonyl Olefinations
The formyl group can be readily converted to a carbon-carbon double bond using Wittig, Horner-Wadsworth-Emmons, or other related olefination reactions. This provides a powerful tool for extending the carbon skeleton and introducing new functional groups.
Reductive Amination for Amine Synthesis
Reductive amination of the aldehyde with primary or secondary amines provides a straightforward route to secondary and tertiary amines, respectively. This reaction is widely used in the synthesis of pharmaceutical intermediates.
Cross-Coupling Reactions
The chloro-substituent on the benzoate ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds.
Experimental Protocols
The following are detailed, generalized protocols for key transformations involving a formylphenyl chlorobenzoate building block.
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification procedure between 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride.
Materials:
-
3-Hydroxybenzaldehyde
-
3-Chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details the condensation of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aniline (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Yield: 70-90%
Protocol 3: Reductive Amination
This protocol describes the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: 60-80%
Visualizations
Caption: Synthesis of this compound.
Caption: Synthetic utility of this compound.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-3-chlorobenzoate | C13H9ClO2 | CID 11984386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Formylphenyl 4-chlorobenzoate | C14H9ClO3 | CID 691282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Formylphenyl 3-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Data
A summary of the physicochemical properties of the starting materials and the predicted properties of the final product, 3-Formylphenyl 3-chlorobenzoate, is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12[1][2] | 100-103[3][4] | 191 (at 50 mmHg)[3][4] | Off-white to light yellow crystalline solid[1][3] |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01[5][6] | 44-49 | 225[5][6][7] | Colorless to light yellow liquid[5] |
| This compound | C₁₄H₉ClO₃ | 276.67 | Predicted: Solid | Predicted: > 250 | Predicted: White to off-white solid |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride. The Schotten-Baumann reaction is an effective method for synthesizing esters from phenols and acyl chlorides under basic conditions.[8][9]
Materials:
-
3-Hydroxybenzaldehyde
-
3-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution of Phenol: In a 250 mL round-bottom flask, dissolve 1.0 eq of 3-hydroxybenzaldehyde in 50 mL of dichloromethane.
-
Addition of Base: To the stirred solution, add 2.5 eq of 10% aqueous sodium hydroxide solution. Stir vigorously for 10 minutes at room temperature to form the sodium phenoxide.
-
Addition of Acyl Chloride: Slowly add 1.1 eq of 3-chlorobenzoyl chloride dropwise to the biphasic mixture over 15-20 minutes using a dropping funnel. Caution: 3-Chlorobenzoyl chloride is corrosive and lachrymatory; handle in a fume hood.
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the chemical structure of the compound.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[10][11]
-
Process the spectra to determine chemical shifts (δ), integration, and coupling constants (J).
-
-
Expected ¹H NMR Features: Signals corresponding to the aldehydic proton, and aromatic protons from both phenyl rings.
-
Expected ¹³C NMR Features: Signals for the carbonyl carbons (ester and aldehyde) and the aromatic carbons.
2.2.2. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol:
-
Expected Characteristic Peaks:
-
~1735-1750 cm⁻¹: C=O stretch (ester)
-
~1700-1720 cm⁻¹: C=O stretch (aldehyde)
-
~3000-3100 cm⁻¹: C-H stretch (aromatic)
-
~1200-1300 cm⁻¹: C-O stretch (ester)
-
2.2.3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Expected Result: A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (276.67 g/mol for C₁₄H₉³⁵ClO₃).
Application Notes: Potential Biological Activities
While the biological activity of this compound has not been reported, studies on structurally similar phenyl benzoate derivatives suggest potential applications in antimicrobial and anticancer research.[17][18][19][20]
Potential Antimicrobial Activity
Substituted phenyl benzoates have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[17][19] Therefore, this compound is a candidate for screening as a novel antimicrobial agent.
Potential Anticancer Activity
Certain phenyl benzoate derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[20] The structural motifs within this compound warrant investigation into its potential as an anticancer agent.
Protocols for Biological Screening
The following are general protocols for the initial in vitro screening of this compound for antimicrobial and cytotoxic activity.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
A similar broth microdilution method can be used for antifungal screening, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
Procedure:
-
Follow a similar procedure to the antibacterial assay, using RPMI-1640 medium.
-
Incubate at 35°C for 24-48 hours.
-
Determine the MIC based on the inhibition of fungal growth.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-Hydroxybenzaldehyde | 100-83-4 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. 3-Chlorobenzoyl chloride 97 618-46-2 [sigmaaldrich.com]
- 7. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]
- 8. medpharma12.com [medpharma12.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 19. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]
- 20. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Formylphenyl 3-chlorobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and hypothetical protocols for the use of 3-Formylphenyl 3-chlorobenzoate as a reagent in palladium-catalyzed cross-coupling reactions. While direct literature on this specific bifunctional molecule is limited, its structural motifs—an activated aryl chloride and a formyl-substituted aryl ester—allow for its plausible application in widely used transformations such as the Suzuki-Miyaura coupling. The protocols and data presented herein are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis of novel biaryl compounds.
Introduction to this compound in Cross-Coupling
This compound possesses two key functionalities relevant to cross-coupling reactions: a 3-chlorobenzoyl group and a 3-formylphenyl group linked by an ester bond. The chloro-substituted aromatic ring serves as a potential electrophilic partner in various palladium-catalyzed reactions. The presence of an electron-withdrawing formyl group on the phenyl ester moiety can influence the electronic properties of the molecule, and the formyl group itself is a versatile handle for further synthetic transformations.
The most probable role for this molecule in cross-coupling is the participation of the 3-chlorobenzoate moiety as the aryl halide component. The C-Cl bond can be activated by a palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. The formyl group is generally well-tolerated under many cross-coupling conditions, particularly in Suzuki-Miyaura reactions.[1]
This application note will focus on the hypothetical use of this compound in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl ketones, where the ester is cleaved during the reaction, or biaryl compounds if the ester linkage remains intact. For the purpose of this guide, we will focus on the coupling at the aryl chloride position.
Proposed Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[2][3] In the context of this compound, the aryl chloride can couple with a variety of arylboronic acids to generate substituted biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.[1][4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in acetonitrile (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add deionized water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture at 80 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.[1][6]
| Entry | Arylboronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Formylphenyl 3-phenylbenzoate | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-Formylphenyl 3-(4-methoxyphenyl)benzoate | 18 | 95 |
| 3 | 4-Acetylphenylboronic acid | 3-Formylphenyl 3-(4-acetylphenyl)benzoate | 24 | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | 3-Formylphenyl 3-(3,5-dimethylphenyl)benzoate | 18 | 90 |
| 5 | Naphthalen-2-ylboronic acid | 3-Formylphenyl 3-(naphthalen-2-yl)benzoate | 24 | 85 |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle for the proposed Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Screening with 3-Formylphenyl 3-chlorobenzoate
Note to the user: Following a comprehensive search, no specific information, experimental data, or established protocols were found for the compound "3-Formylphenyl 3-chlorobenzoate" in the context of high-throughput screening or any other biological application. The information available pertains to related but distinct molecules such as Phenyl 3-chlorobenzoate and derivatives of 3-chlorobenzoic acid.
Therefore, it is not possible to provide detailed application notes and protocols specifically for "this compound" as requested. The following content is a generalized template based on common high-throughput screening procedures and will require substantial adaptation and validation for any new chemical entity.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify potential therapeutic candidates. This document provides a generalized framework for developing a high-throughput screening assay. It is intended to serve as a guide for researchers and drug development professionals.
Hypothetical Target and Assay Principle
For the purpose of this template, we will hypothesize a target and a corresponding assay. This is a fictional example and does not reflect any known activity of this compound.
-
Target: A hypothetical enzyme, "Enzyme X," known to be involved in a disease signaling pathway.
-
Assay Principle: A fluorescence-based assay to measure the inhibition of Enzyme X activity. A fluorogenic substrate is used, which upon cleavage by Enzyme X, releases a fluorescent product. A decrease in fluorescence signal in the presence of a test compound indicates potential inhibition of Enzyme X.
Data Presentation
Should experimental data be generated for "this compound" or any other test compound, it should be meticulously recorded and presented.
Table 1: Hypothetical HTS Primary Screen Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 5 | No |
| Cmpd-002 | 10 | 85 | Yes |
| This compound | 10 | Data Not Available | - |
| ... | ... | ... | ... |
Table 2: Hypothetical Dose-Response Data for a "Hit" Compound
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-002 | 100 | 98 |
| Cmpd-002 | 30 | 92 |
| Cmpd-002 | 10 | 85 |
| Cmpd-002 | 3 | 65 |
| Cmpd-002 | 1 | 40 |
| Cmpd-002 | 0.3 | 20 |
| Cmpd-002 | 0.1 | 5 |
Experimental Protocols
The following are generalized protocols that would need to be optimized for a specific assay.
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Enzyme X Solution: Dilute the stock solution of Enzyme X to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.
-
Fluorogenic Substrate Solution: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Test Compound Plates: Prepare serial dilutions of the test compounds in 100% DMSO in a 384-well plate format. "this compound" would be included in this plate.
-
Control Wells:
-
Negative Control (0% inhibition): Wells containing assay buffer, enzyme, substrate, and DMSO (vehicle).
-
Positive Control (100% inhibition): Wells containing assay buffer, enzyme, substrate, and a known inhibitor of Enzyme X.
-
HTS Assay Protocol (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the test compounds from the compound plates to the assay plates.
-
Enzyme Addition: Add Enzyme X solution to all wells of the assay plate.
-
Incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Read the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. The readings should be taken at a time point within the linear range of the reaction.
Visualization of Workflows and Pathways
The following diagrams illustrate a generic HTS workflow and a hypothetical signaling pathway.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A hypothetical signaling pathway where Enzyme X acts as a negative regulator.
Analytical Methods for the Detection of 3-Formylphenyl 3-chlorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylphenyl 3-chlorobenzoate is an organic compound that incorporates both an aldehyde and a chlorinated benzoate ester functional group. Its analysis is crucial for quality control in manufacturing, stability testing of formulations, and in metabolic studies. This document provides detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to a lack of specific published methods for this compound, the following protocols have been developed based on established analytical techniques for structurally similar compounds, such as aromatic aldehydes, and chlorinated benzoic acid esters. These methods serve as a robust starting point for developing and validating a specific analytical procedure for the target analyte.
Data Presentation
As no direct experimental data for this compound is available in the cited literature, the following table summarizes typical performance characteristics for the analysis of related aromatic aldehydes and benzoate esters using HPLC-UV and GC-MS. These values can be considered as target parameters during method validation for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Instrumentation | HPLC system with a UV detector | GC system coupled to a Mass Spectrometer |
| Typical Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)[1] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices. The presence of the aromatic rings and the carbonyl group suggests strong UV absorbance, making this a sensitive detection method.
a. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
b. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
c. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended.
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-26 min: 80% to 30% B (linear gradient)
-
26-30 min: 30% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (A preliminary UV scan of the standard solution from 200-400 nm is recommended to determine the optimal wavelength).
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid formulation, extraction with methanol followed by filtration is a common approach. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances. All samples should be filtered through a 0.45 µm syringe filter before injection.
e. Experimental Workflow
Caption: HPLC-UV workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is an excellent confirmatory technique. The volatility of this compound should be sufficient for GC analysis without derivatization.
a. Materials and Reagents
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (ultra-high purity)
-
This compound reference standard
b. Instrumentation
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (preferably with a quadrupole analyzer).
-
A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
c. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of characteristic ions. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Similar to the HPLC method, the sample preparation will be matrix-dependent. Extraction with a suitable organic solvent like dichloromethane, followed by concentration if necessary, is a common approach.
e. Experimental Workflow
Caption: GC-MS workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or high specificity and sensitivity (favoring GC-MS).
Caption: Logical relationship for selecting an analytical method.
Conclusion
The provided HPLC-UV and GC-MS protocols offer a comprehensive starting point for the analysis of this compound. It is imperative that these methods are thoroughly validated for the specific sample matrix to ensure accuracy, precision, and reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantitation according to relevant regulatory guidelines.
References
Application Notes and Protocols: Synthesis of Aromatic Polyesters from 3-Formylphenyl Group-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of aromatic polyesters derived from monomers containing a 3-formylphenyl group. While direct polymerization of 3-Formylphenyl 3-chlorobenzoate is not widely documented, this guide focuses on a more general and extensively researched approach: the utilization of p-hydroxybenzaldehyde and its derivatives as precursors for polyester synthesis. This methodology allows for the creation of polymers with tunable properties suitable for a range of applications, including advanced materials and biomedical uses. The protocols herein cover monomer modification, polymerization techniques, and polymer characterization.
Introduction
Aromatic polyesters are a significant class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of functional groups, such as aldehydes, into the polymer backbone can provide sites for post-polymerization modification, enabling the development of materials with tailored functionalities. This compound represents a monomer structure possessing both an aldehyde and a reactive chloro group, suggesting potential for complex polymer architectures. However, the synthesis of polymers from this specific monomer is not well-established in scientific literature.
A more practical and thoroughly investigated route to obtaining aromatic polyesters with pendant aldehyde functionalities, or polymers derived from aldehyde-containing precursors, involves the use of readily available hydroxyaldehydes, most notably p-hydroxybenzaldehyde. This bio-based monomer can be chemically modified to yield diols or dicarboxylic acids, which are then polymerized to form polyesters.[1][2] This approach offers versatility in polymer design and allows for the synthesis of a variety of aliphatic-aromatic polyesters with tunable properties.[1][2]
Monomer Synthesis and Modification
The aldehyde group in hydroxybenzaldehydes is typically not directly involved in the esterification reaction during polyester synthesis. Instead, it is often reduced to a hydroxyl group to create a diol, or the entire monomer is otherwise modified. A common strategy involves the reduction of the aldehyde to an alcohol, followed by reaction with other molecules to create diol monomers suitable for polycondensation.
Protocol 1: Synthesis of a Diol from p-Hydroxybenzaldehyde
This protocol describes the synthesis of a diol from p-hydroxybenzaldehyde via reduction of the aldehyde group.
Materials:
-
p-Hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 10.0 g of p-hydroxybenzaldehyde in 100 mL of 1 M NaOH solution in a 250 mL round bottom flask.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add 1.5 equivalents of sodium borohydride to the cooled solution.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Carefully add 3 M HCl dropwise to the reaction mixture until a slightly acidic pH is achieved, resulting in the formation of a white precipitate.
-
Allow the solution to stand until crystallization is complete.
-
Collect the white precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield the corresponding diol.
Polymer Synthesis
Aromatic polyesters from modified hydroxybenzaldehyde monomers can be synthesized via various polycondensation techniques, with melt polycondensation and solution polycondensation being the most common.
Protocol 2: Synthesis of an Aliphatic-Aromatic Polyester via Two-Step Melt Polycondensation
This protocol is adapted from methodologies used for synthesizing polyesters from bio-based monomers.[1]
Materials:
-
Synthesized diol from Protocol 1
-
Aliphatic diacid (e.g., adipic acid, sebacic acid)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Three-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the three-neck flask with equimolar amounts of the synthesized diol and the chosen aliphatic diacid.
-
Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with mechanical stirring.
-
Maintain this temperature for 2-4 hours to allow for the esterification reaction, during which water will be distilled off.
Step 2: Polycondensation
-
Gradually increase the temperature to 240-280°C.
-
Slowly apply a vacuum (typically below 1 Torr) over a period of about 30 minutes.
-
Continue the reaction under high vacuum for another 3-5 hours to increase the molecular weight of the polymer by removing the byproducts of the condensation reaction.
-
The reaction is complete when the desired viscosity is reached, as observed by the torque on the mechanical stirrer.
-
Cool the reactor to room temperature and collect the resulting polymer.
Polymer Characterization
The synthesized polyesters are typically characterized to determine their structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester linkages and the disappearance of hydroxyl and carboxylic acid groups. | Appearance of a strong carbonyl (C=O) stretching peak around 1720 cm⁻¹. Disappearance or reduction of the broad O-H stretching band from the monomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Chemical shifts corresponding to the protons and carbons in the polyester backbone, confirming the expected structure. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides a distribution of the molecular weights of the polymer chains. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). | Provides information on the thermal transitions and the amorphous or semi-crystalline nature of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. | Provides the onset decomposition temperature and the char yield at high temperatures. |
Data Presentation
The following table summarizes typical properties of aliphatic-aromatic polyesters synthesized from p-hydroxybenzaldehyde derivatives and various aliphatic diacids, as reported in the literature.[1]
| Aliphatic Diacid | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| Succinic Acid | 25,000 | 2.1 | 55 | 180 | > 350 |
| Adipic Acid | 30,000 | 2.3 | 48 | 165 | > 350 |
| Sebacic Acid | 35,000 | 2.2 | 42 | 150 | > 350 |
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis and characterization.
Logical Relationship of Polymer Properties
Caption: Factors influencing final polymer properties.
Conclusion
The synthesis of aromatic polyesters from monomers containing a 3-formylphenyl group can be effectively achieved through the modification of readily available precursors like p-hydroxybenzaldehyde. The provided protocols for monomer synthesis and melt polycondensation offer a robust framework for producing a variety of aliphatic-aromatic polyesters. The properties of these polymers can be tailored by judicious selection of the comonomers and control over the polymerization conditions. The characterization techniques outlined are essential for verifying the structure and determining the key properties of the synthesized materials, making them suitable for further investigation in diverse scientific and industrial applications.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Formylphenyl 3-chlorobenzoate
Abstract
This document provides a detailed protocol for the scale-up laboratory synthesis of 3-Formylphenyl 3-chlorobenzoate, a chemical intermediate potentially useful in drug discovery and materials science. The synthesis is based on the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride in the presence of a base. This protocol is intended for researchers, scientists, and drug development professionals and includes information on reaction setup, execution, work-up, purification, and characterization, along with critical safety precautions.
Introduction
This compound is an aromatic ester containing both an aldehyde and a chloro functional group. These functionalities make it a versatile building block for further chemical modifications, such as in the synthesis of more complex molecules like Schiff bases, heterocycles, or polymers. The described method is a robust and scalable esterification reaction, adaptable for producing gram-to-kilogram quantities of the target compound. The protocol employs a modified Schotten-Baumann reaction condition, which is widely used for the acylation of alcohols and phenols.[1][2][3][4]
Reaction Scheme & Stoichiometry
The synthesis proceeds via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with 3-hydroxybenzaldehyde. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Reactants: 3-Hydroxybenzaldehyde, 3-Chlorobenzoyl Chloride
-
Base: Triethylamine
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
-
Byproduct: Triethylamine Hydrochloride
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 0.50 | 61.06 | - | - |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.05 | 0.525 | 91.88 | 65.8 | 1.397 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 0.60 | 60.71 | 83.7 | 0.726 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | - | 1000 | 1.326 |
Safety and Handling
General Precautions: This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may require double-gloving or using a nitrile/neoprene combination due to dichloromethane's permeability), must be worn at all times.[5]
-
3-Hydroxybenzaldehyde: Causes skin and serious eye irritation.[6][7] Avoid contact with skin and eyes and avoid the formation of dust.[8]
-
3-Chlorobenzoyl Chloride: Corrosive. Causes severe skin burns and eye damage.[9][10][11] May cause respiratory irritation.[9][11] Reacts with water and moisture. Handle under inert atmosphere if possible.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes severe skin burns and eye damage.[12][13] Acute exposure can cause eye irritation and "blue haze" or "smoky vision".[14]
-
Dichloromethane (DCM): Probable human carcinogen and a neurotoxin.[5][15] Causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness.[5] It is highly volatile.[15]
Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the experiment.[6][8][9][10][12][13][16][17]
Experimental Workflow
The overall process for the synthesis is outlined below, from initial setup to the final, purified product.
Figure 1: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reaction Setup
-
Equip a 2L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Ensure all glassware is dry.
-
Place the flask in an ice-water bath.
Synthesis Procedure
-
To the reaction flask, add 3-hydroxybenzaldehyde (61.06 g, 0.50 mol) and dichloromethane (1000 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add triethylamine (83.7 mL, 60.71 g, 0.60 mol) to the solution.
-
Cool the stirred mixture to 0-5 °C using the ice-water bath.
-
Dissolve 3-chlorobenzoyl chloride (65.8 mL, 91.88 g, 0.525 mol) in 100 mL of dichloromethane and charge it into the dropping funnel.
-
Add the 3-chlorobenzoyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.
Work-up and Purification
-
Transfer the reaction mixture to a 2L separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 250 mL) to remove excess triethylamine.
-
Saturated sodium bicarbonate solution (2 x 250 mL) to remove unreacted 3-chlorobenzoyl chloride and acidic impurities.[18]
-
Brine (1 x 250 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C.
Logical Synthesis Diagram
The core transformation involves the formation of an ester bond through a base-mediated nucleophilic acyl substitution.
Figure 2: Logical relationship diagram of the esterification reaction.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table 2: Expected Product Characteristics
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | Not widely reported, requires experimental determination |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molar Mass | 260.67 g/mol |
Table 3: Predicted Analytical Data
| Analysis | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), δ 7.2-8.2 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191 (-CHO), δ 164 (C=O, ester), δ 118-155 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1250 (C-O, ester), ~750 (C-Cl) |
| Mass Spec (ESI+) | m/z 261.02 [M+H]⁺, 283.00 [M+Na]⁺ |
Scale-up Considerations
-
Exothermicity: The addition of the acyl chloride is exothermic. For larger scales, efficient heat removal is critical. A jacketed reactor with a chiller is recommended. The rate of addition must be carefully controlled to maintain the desired temperature.
-
Agitation: Effective stirring is necessary to ensure proper mixing and heat transfer, especially as the triethylamine hydrochloride salt precipitates.
-
Work-up: Handling large volumes of organic solvents and aqueous washes requires appropriate equipment, such as large separatory funnels or liquid-liquid extraction setups.
-
Purification: Recrystallization at a large scale may require specialized crystallization vessels to control the cooling rate and obtain a consistent crystal size.
-
Safety: The risks associated with flammable solvents, corrosive reagents, and potential exotherms are magnified at a larger scale. A thorough process safety review should be conducted before attempting a pilot-scale synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. giantchemsolutions.com [giantchemsolutions.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. 3-Chlorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. epa.gov [epa.gov]
- 15. ehs.com [ehs.com]
- 16. 3-Chlorobenzoyl chloride(618-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. carlroth.com [carlroth.com]
- 18. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formylphenyl 3-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Formylphenyl 3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride. A suitable base, such as pyridine or triethylamine, is required, along with an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: What is the expected yield for this reaction?
A3: The yield can vary significantly based on the reaction conditions, purity of reagents, and purification method. Generally, yields can range from 60% to over 90% under optimized conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually 3-hydroxybenzaldehyde) indicates the completion of the reaction.
Q5: What are the common impurities in the final product?
A5: Common impurities may include unreacted 3-hydroxybenzaldehyde, 3-chlorobenzoic acid (from the hydrolysis of 3-chlorobenzoyl chloride), and any excess base used in the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Starting Materials: The presence of water or other nucleophiles in the 3-hydroxybenzaldehyde or solvent can hydrolyze the 3-chlorobenzoyl chloride. | - Ensure starting materials are pure and dry. - Use anhydrous solvents. |
| 2. Inactive 3-chlorobenzoyl chloride: The acyl chloride may have degraded due to improper storage. | - Use freshly opened or properly stored 3-chlorobenzoyl chloride. - Consider preparing it fresh if necessary. | |
| 3. Ineffective Base: The base may not be strong enough or may be sterically hindered. | - Use a non-nucleophilic base like pyridine or triethylamine. - Ensure the base is added in at least a stoichiometric amount. | |
| 4. Low Reaction Temperature: The reaction may be too slow at a low temperature. | - Consider running the reaction at room temperature or slightly elevated temperatures (e.g., 40°C), while monitoring for side reactions. | |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time. - Consider adding a slight excess of 3-chlorobenzoyl chloride. |
| 2. Side Reactions: The aldehyde group might be undergoing side reactions. | - Maintain a controlled temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the aldehyde is sensitive to oxidation. | |
| 3. Hydrolysis of Acyl Chloride: Presence of water leads to the formation of 3-chlorobenzoic acid. | - Use anhydrous conditions. - The resulting carboxylic acid can be removed during the work-up with a mild base wash (e.g., saturated sodium bicarbonate solution). | |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The product and impurities may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system. |
| 2. Oily Product: The product may not crystallize easily. | - Try trituration with a non-polar solvent like hexane to induce crystallization. - Ensure all solvent from the purification step has been thoroughly removed under vacuum. |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-hydroxybenzaldehyde (1.0 eq)
-
3-chlorobenzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxybenzaldehyde in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add 3-chlorobenzoyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Base | Pyridine | Triethylamine | Diisopropylethylamine |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Temperature | 0°C to rt | Room Temperature | 50°C |
| Reaction Time | 6 hours | 8 hours | 4 hours |
| Yield (%) | 85 | 78 | 65 |
Visualizations
Technical Support Center: Purification of 3-Formylphenyl 3-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Formylphenyl 3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride.
-
Hydrolysis Products: 3-hydroxybenzaldehyde and 3-chlorobenzoic acid, which can form if moisture is present during the reaction or work-up.
-
Byproducts from Self-Condensation: Aldol condensation products of 3-hydroxybenzaldehyde may form under basic conditions.
-
Over-acylation Products: Though less common, reaction at other positions on the aromatic ring is a possibility under harsh conditions.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. The most common and effective methods are:
-
Column Chromatography: Highly effective for separating the desired product from both more polar and less polar impurities.
-
Recrystallization: A good option for obtaining highly pure material if a suitable solvent can be found.
-
Preparative High-Performance Liquid Chromatography (HPLC): Useful for achieving very high purity, especially for small-scale purifications or when dealing with impurities that are difficult to separate by other means.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. It allows for rapid analysis of fractions from column chromatography or for checking the purity of recrystallized material. A suitable TLC solvent system will show good separation between the product and its major impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Column packed improperly. | - Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase polarity.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent system. Increase the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column (Low Rf) | - Eluent is not polar enough.- Compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary.- Perform a stability test of the compound on a small amount of silica gel. If degradation occurs, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Streaking or Tailing of Spots on TLC | - Compound is acidic or basic.- Compound is not fully dissolved when loaded.- Column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Ensure the sample is fully dissolved in a minimum amount of solvent before loading.- Load less material onto the column. |
| Product Fractions are Contaminated with a Persistent Impurity | - Impurity has a similar polarity to the product. | - Try a different solvent system to alter the selectivity of the separation.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Compound has oiled out. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- If an oil forms, try redissolving in a larger volume of solvent and cooling more slowly, or try a different solvent system. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated and cooling too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Product | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Appear Impure | - Impurities have co-precipitated with the product. | - Perform a second recrystallization.- Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point for aromatic esters is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Potential solvents for aromatic esters include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (9:1 to 7:3) | General purpose for separating moderately polar compounds. | A good starting point for optimizing the separation of this compound from non-polar impurities. |
| Dichloromethane / Hexane (1:1 to 4:1) | For separating compounds of similar polarity. | Dichloromethane can improve the solubility of aromatic compounds. |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Alternative system that can offer different selectivity. | Toluene's aromatic nature can interact differently with the analyte compared to hexane. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Solubility Characteristics | Comments |
| Ethanol | Good solubility when hot, lower when cold. | Often a good choice for aromatic esters. Water can be added as an anti-solvent. |
| Isopropanol | Similar to ethanol, but less polar. | May provide better recovery for moderately polar compounds. |
| Ethyl Acetate | Good dissolving power for many organic compounds. | Often used in combination with a non-polar co-solvent like hexane. |
| Toluene | Good for dissolving aromatic compounds at high temperatures. | Higher boiling point may be a consideration. |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: Relationship between starting materials and potential impurities in the synthesis of this compound.
Technical Support Center: Synthesis of 3-Formylphenyl 3-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Formylphenyl 3-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 3-chlorobenzoyl chloride: Presence of water in the reaction mixture. 3. Poor quality of starting materials: Impurities in 3-hydroxybenzaldehyde or 3-chlorobenzoyl chloride. 4. Ineffective base: The base used is not strong enough or has degraded. | 1. Optimize reaction conditions: Increase the reaction time or slightly elevate the temperature (monitor for side reactions). Ensure vigorous stirring to promote mixing. 2. Ensure anhydrous conditions: Use dry solvents and glassware. Handle 3-chlorobenzoyl chloride in a moisture-free environment (e.g., under a nitrogen or argon atmosphere). 3. Purify starting materials: Recrystallize 3-hydroxybenzaldehyde and distill 3-chlorobenzoyl chloride before use. Verify purity using techniques like NMR or melting point analysis. 4. Use fresh, high-quality base: If using pyridine, ensure it is dry. If using aqueous NaOH, use a freshly prepared solution of the correct concentration. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, lowering the melting point. 2. Incomplete removal of solvent: Residual solvent can prevent crystallization. | 1. Purify the crude product: Wash the crude product thoroughly to remove water-soluble impurities. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If recrystallization fails, consider column chromatography. 2. Ensure complete solvent removal: Dry the product under vacuum to remove all traces of the recrystallization solvent. |
| Presence of 3-Chlorobenzoic Acid in the Product | Hydrolysis of 3-chlorobenzoyl chloride: The acyl chloride has reacted with water present in the reaction medium or during workup.[1][2] | Minimize water content: Use anhydrous solvents and reagents. During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic 3-chlorobenzoic acid. |
| Presence of 3-Hydroxybenzaldehyde in the Product | Incomplete reaction: The esterification reaction has not gone to completion. | Drive the reaction to completion: Use a slight excess of 3-chlorobenzoyl chloride. Increase the reaction time. Ensure the base is effectively deprotonating the phenol. After the reaction, wash the organic layer with a dilute NaOH solution to remove unreacted phenolic starting material. |
| Formation of Unexpected Byproducts | 1. Cannizzaro reaction: Under strongly basic conditions, 3-hydroxybenzaldehyde can disproportionate into 3-hydroxybenzyl alcohol and 3-hydroxybenzoic acid.[3][4] 2. C-Acylation (Friedel-Crafts type reaction): Acylation on the aromatic ring of 3-hydroxybenzaldehyde instead of the hydroxyl group. This is less likely under basic Schotten-Baumann conditions but can be promoted by Lewis acids. | 1. Control basicity: Avoid using a large excess of a strong base or highly concentrated basic solutions. A milder base like pyridine may be preferable to strong NaOH. 2. Avoid Lewis acids: Ensure no Lewis acidic impurities are present in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method is the Schotten-Baumann reaction, which involves the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride in the presence of a base.[5][6] The base, typically aqueous sodium hydroxide or pyridine, neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1]
Q2: What are the most common side reactions to be aware of?
A2: The most significant side reactions are:
-
Hydrolysis of 3-chlorobenzoyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze to form 3-chlorobenzoic acid, which will contaminate the product and lower the yield.[1][2]
-
Cannizzaro Reaction of 3-hydroxybenzaldehyde: In the presence of a strong base, 3-hydroxybenzaldehyde, which lacks alpha-hydrogens, can undergo a disproportionation reaction to yield 3-hydroxybenzyl alcohol and 3-hydroxybenzoic acid.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase, for example, a mixture of toluene and acetone (e.g., 15:1 v/v), can be used to separate the product from the starting materials. The disappearance of the 3-hydroxybenzaldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through recrystallization. After the reaction, the crude product is collected by filtration and washed thoroughly with cold water to remove water-soluble impurities. Recrystallization from a solvent such as ethanol is a common and effective method to obtain pure this compound.
Q5: The product appears as an oil and does not solidify. What should I do?
A5: An oily product often indicates the presence of impurities that are depressing the melting point. First, ensure all solvent from the workup has been removed under vacuum. If it remains an oil, a thorough wash with a suitable solvent to remove specific impurities (e.g., aqueous sodium bicarbonate for acidic impurities, or a non-polar solvent to remove highly non-polar impurities) may help. If these measures fail, purification by column chromatography on silica gel is recommended.
Experimental Protocols
Synthesis of Phenyl Benzoate from Phenol (Adaptable for this compound):
-
In a suitable flask, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a 10% aqueous sodium hydroxide solution.
-
To this solution, add 1.1 to 1.2 equivalents of 3-chlorobenzoyl chloride in small portions while vigorously stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes at room temperature. The completion of the reaction is often indicated by the disappearance of the pungent smell of the acyl chloride.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Dry the purified product under vacuum to a constant weight.
Data Presentation
The following table summarizes the key reactants and the expected product. Quantitative data such as reaction yield and purity are highly dependent on the specific experimental conditions and would need to be determined empirically.
| Compound | Molar Mass ( g/mol ) | Role in Reaction |
| 3-Hydroxybenzaldehyde | 122.12 | Starting Material (Phenol) |
| 3-Chlorobenzoyl chloride | 175.01 | Starting Material (Acyl Chloride) |
| This compound | 260.67 | Product |
Visualizations
Reaction Pathway
References
Technical Support Center: 3-Formylphenyl 3-chlorobenzoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Formylphenyl 3-chlorobenzoate during experimental studies. The information provided is based on the chemical properties of the functional groups present in the molecule and established principles of pharmaceutical stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and formulation of this compound.
Issue 1: Potency Loss and Appearance of Unknown Impurities Over Time
Possible Cause: Degradation of this compound due to hydrolysis of the ester linkage or oxidation of the aldehyde group.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify the impurities.
-
Potential primary degradation products include:
-
3-Hydroxybenzaldehyde and 3-Chlorobenzoic Acid: Resulting from the hydrolysis of the ester bond.
-
3-(3-chlorobenzoyl)oxy]benzoic acid: Resulting from the oxidation of the formyl group to a carboxylic acid.
-
-
-
Assess Environmental Factors:
-
Moisture: The presence of water can facilitate ester hydrolysis.[1]
-
Oxygen: Exposure to air can lead to the oxidation of the aldehyde.[2][3]
-
Light: UV or visible light can act as a catalyst for both hydrolysis and oxidation.[3][4]
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[3]
-
pH: The stability of the ester bond is often pH-dependent, with hydrolysis catalyzed by both acidic and basic conditions.[1][5][6]
-
-
Implement Stabilization Strategies:
-
Control Moisture: Store the compound in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon).[7] Use of moisture-proof packaging is also recommended.[1]
-
Prevent Oxidation: Handle the compound under an inert atmosphere. For solutions, consider purging with an inert gas. Incorporate antioxidants into the formulation.
-
Protect from Light: Store the compound in amber vials or other light-blocking containers.[3][4]
-
Control Temperature: Store at recommended temperatures, avoiding exposure to excessive heat.
-
pH Optimization: For solutions, determine the pH of maximum stability through a pH-stability profile study. Buffer the formulation to maintain the optimal pH.
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium or during sample preparation, leading to variable concentrations of the active molecule.
Troubleshooting Steps:
-
Evaluate Compound Stability in Assay Medium:
-
Incubate this compound in the assay buffer at the experimental temperature for various durations.
-
Analyze samples at different time points by HPLC to quantify the remaining parent compound and the formation of any degradation products.
-
-
Optimize Sample Preparation:
-
Minimize the time between sample preparation and analysis.
-
If possible, prepare samples in an inert atmosphere and protect them from light.
-
Use solvents and excipients that are known to be compatible with the compound and do not promote its degradation.
-
-
Incorporate Stabilizers:
-
If degradation is observed in the assay medium, consider the addition of antioxidants or other stabilizing excipients, ensuring they do not interfere with the assay.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield 3-hydroxybenzaldehyde and 3-chlorobenzoic acid.[5][6]
-
Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), to form the corresponding carboxylic acid, [3-(3-chlorobenzoyl)oxy]benzoic acid.[2][8][9] Aldehydes are easily oxidized to carboxylic acids by various oxidizing agents.[9][10]
Q2: How can I prevent the hydrolysis of the ester bond?
A2: To prevent hydrolysis, you should:
-
Minimize Moisture: Store the solid compound in a dry environment and use anhydrous solvents for preparing solutions.[1]
-
Control pH: For aqueous solutions, maintain a pH where the ester is most stable, which is typically in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions.[1]
-
Use Stabilizers: In some formulations, the addition of carbodiimides can act as hydrolysis inhibitors.[1]
Q3: What are the best practices for storing this compound?
A3: For optimal stability, store the compound:
-
In a tightly sealed container.
-
In a cool, dark, and dry place.
-
Under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.[3]
-
Protected from light by using amber glass vials or other opaque containers.[3]
Q4: Which antioxidants are suitable for preventing the oxidation of the aldehyde group?
A4: Common antioxidants used to stabilize aldehydes include:
-
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) : These are effective free-radical scavengers.
-
Tocopherols (Vitamin E): A natural antioxidant that can be effective in preventing aldehyde oxidation. Tocopherols have been shown to be superior to BHT in stabilizing benzaldehyde against autoxidation.
-
It is crucial to test the compatibility and effectiveness of any antioxidant in your specific formulation.
Q5: How can I assess the photostability of this compound?
A5: Photostability testing should be conducted according to ICH guideline Q1B.[9][11] This typically involves:
-
Exposing the compound (as a solid and in solution) to a controlled light source that emits both UV and visible light.
-
Using a dark control to differentiate between light-induced and thermal degradation.
-
Analyzing the samples at various time points to quantify any degradation.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Degradant Name | Chemical Structure |
| Hydrolysis | 3-Hydroxybenzaldehyde | C₇H₆O₂ |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | |
| Oxidation | [3-(3-chlorobenzoyl)oxy]benzoic acid | C₁₄H₉ClO₄ |
Table 2: Recommended Storage Conditions and Protective Measures
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (as per supplier's recommendation, typically 2-8 °C for long-term storage). | To slow down the rate of chemical degradation.[3] |
| Light | Store in amber vials or protect from light.[3] | To prevent photolytic degradation. |
| Moisture | Store in a desiccator or with a desiccant. Use moisture-proof packaging.[1] | To minimize hydrolysis of the ester linkage.[1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[3] | To prevent oxidation of the aldehyde group.[3] |
| pH (for solutions) | Maintain pH in the slightly acidic to neutral range. | To minimize acid- and base-catalyzed hydrolysis.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control should be kept under the same temperature conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (to be optimized):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm). A photodiode array (PDA) detector is useful for initial method development to assess peak purity.
-
Column Temperature: 30 °C.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Degradation pathways and corresponding stabilization strategies for this compound.
Caption: Experimental workflow for troubleshooting the stability of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green HPLC Method for Simultaneous Analysis of Three Natural Antioxidants by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
Technical Support Center: Synthesis of 3-Formylphenyl 3-chlorobenzoate
Welcome to the technical support center for the synthesis of 3-Formylphenyl 3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this esterification reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
The synthesis of this compound, typically achieved through a Schotten-Baumann reaction between 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride in the presence of a base, can lead to several impurities. These can originate from the starting materials, side reactions, or subsequent work-up procedures.
Common Impurities and Their Sources:
| Impurity | Source |
| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction, improper stoichiometry. |
| Unreacted 3-chlorobenzoyl chloride | Incomplete reaction, improper stoichiometry. |
| 3-Chlorobenzoic acid | Hydrolysis of 3-chlorobenzoyl chloride by moisture in the reaction or during work-up. |
| Self-condensation products of 3-hydroxybenzaldehyde | Base-catalyzed aldol-type self-condensation of the aldehyde. |
| Di-acylated products | Although less common for phenols, potential for reaction at other sites under harsh conditions. |
| Polymeric materials | Polymerization of 3-hydroxybenzaldehyde under certain conditions. |
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Schotten-Baumann reaction can be attributed to several factors. Systematically addressing these can help optimize your synthesis.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride. Use freshly distilled or recrystallized materials if necessary. |
| Presence of moisture | The reaction is sensitive to water, which can hydrolyze the acyl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient base | The choice and amount of base are critical. A weak or insufficient amount of base will not effectively neutralize the HCl generated, hindering the reaction. Consider using pyridine or an aqueous solution of a strong base like NaOH. |
| Suboptimal reaction temperature | The reaction is typically run at or below room temperature to minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature might be necessary. Monitor the reaction progress by TLC. |
| Inefficient stirring | In a biphasic system (e.g., organic solvent and aqueous base), vigorous stirring is essential to ensure proper mixing of the reactants. |
| Product loss during work-up | The product may be lost during extraction or purification. Ensure complete extraction with an appropriate solvent and optimize your purification method (e.g., recrystallization solvent, chromatography conditions). |
Q3: I am observing an unknown byproduct in my TLC/HPLC analysis. How can I identify it?
Identifying unknown byproducts is crucial for process optimization and ensuring the purity of the final compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Detailed Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the product from non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, aiding in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the functional groups present in an impurity, for example, a carboxylic acid O-H stretch if 3-chlorobenzoic acid is present.
Experimental Protocols
Synthesis of this compound (Illustrative Schotten-Baumann Protocol)
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
3-hydroxybenzaldehyde
-
3-chlorobenzoyl chloride
-
Pyridine (or 10% aqueous NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.05 eq) in dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Logical Troubleshooting Flowchart for Synthesis:
Technical Support Center: Overcoming Solubility Issues with 3-Formylphenyl 3-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Formylphenyl 3-chlorobenzoate.
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired solvent.
This is a common challenge with novel organic compounds. The following steps provide a systematic approach to resolving solubility issues.
Step 1: Initial Solvent Screening
If you are observing poor solubility, a broader solvent screen is the first recommended step. This compound, as a neutral molecule with both aromatic and ester functionalities, is expected to have low aqueous solubility.
-
Recommended starting solvents: Begin with common organic solvents of varying polarity such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).
-
Procedure:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a measured volume of each solvent (e.g., 100 µL) to each vial.
-
Vortex or sonicate the samples to aid dissolution.[1]
-
Visually inspect for complete dissolution. If the compound dissolves, you can incrementally add more compound to determine the approximate solubility.
-
Step 2: Employing Co-solvents for Aqueous Solutions
For many biological assays, an aqueous buffer is the final required solvent. If your compound is soluble in an organic solvent like DMSO but precipitates when diluted into your aqueous buffer, a co-solvent system can be effective.[2][3][4]
-
Common Co-solvents: Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol.[4]
-
Procedure:
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO).
-
In a separate vial, prepare a mixture of your aqueous buffer and a co-solvent. The percentage of the co-solvent may need to be optimized, but starting with 5-10% is a good initial approach.
-
Slowly add the stock solution of your compound to the buffer/co-solvent mixture while vortexing to avoid precipitation.
-
Step 3: Utilizing Solubility Enhancers
If co-solvents are insufficient or not suitable for your experimental system, other solubility enhancers can be tested.
-
Surfactants: These agents can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[5] Common non-ionic surfactants include Polysorbates (e.g., Tween® 80) and polyoxyethylated castor oil (e.g., Kolliphor® EL).[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar drug molecules.[2] Beta-cyclodextrin and its derivatives are commonly used.[2]
Step 4: Physical Modification Techniques
If formulation approaches are still not yielding the desired solubility, physical modification of the solid compound can be considered.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6] This can be achieved through techniques like micronization or nano-milling.[7]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance solubility.[3][7]
A visual troubleshooting workflow is presented below:
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I have dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
This is a common issue known as "precipitation upon dilution." Here are some strategies to overcome this:
-
Lower the final concentration: Your final concentration might be above the solubility limit in the media.
-
Use a co-solvent: As detailed in the troubleshooting guide, incorporating a co-solvent like PEG 400 into your media (if compatible with your cells) can help maintain solubility.
-
Optimize the dilution protocol: Add the DMSO stock solution to the media slowly while vortexing to allow for better mixing and reduce localized high concentrations that can trigger precipitation.[1]
Q3: Can I heat the solution to improve the solubility of this compound?
Heating can increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Degradation can occur at elevated temperatures. If you choose to heat the solution, do so gently and for the shortest time possible. It is also important to note that the solution may become supersaturated and the compound could precipitate out upon cooling.
Q4: How does pH affect the solubility of this compound?
This compound is a neutral molecule and does not have easily ionizable groups. Therefore, adjusting the pH of the solution is not expected to significantly impact its solubility. This is in contrast to acidic or basic compounds where pH adjustment is a primary method for solubility enhancement.[4][6]
Q5: Are there any potential biological interactions I should be aware of when using solubility enhancers?
Yes, it is critical to consider the potential effects of solubility enhancers on your experimental system.
-
DMSO: Can have biological effects at concentrations as low as 0.1-0.5%.
-
Surfactants: Can disrupt cell membranes and interfere with protein function.
-
Cyclodextrins: Can interact with components of cell membranes.
It is essential to run appropriate vehicle controls in your experiments to account for any effects of the solubility enhancers themselves.
Data on Common Solubility Enhancers
The following table summarizes common solubility enhancers and their typical working concentrations.
| Solubility Enhancer | Class | Typical Concentration Range | Mechanism of Action | Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 0.1 - 5% | Increases the polarity of the solvent system. | Can be toxic to cells at higher concentrations. |
| Ethanol | Co-solvent | 1 - 10% | Miscible with water and can dissolve non-polar compounds. | Can have biological effects and cause protein precipitation. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5 - 20% | Water-miscible polymer that can increase solubility. | Generally considered low toxicity. |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.01 - 1% | Forms micelles to encapsulate hydrophobic molecules.[5] | Can cause cell lysis at higher concentrations. |
| Hydroxypropyl-β-Cyclodextrin | Complexing Agent | 1 - 10% | Forms inclusion complexes with hydrophobic molecules.[5] | Can extract cholesterol from cell membranes. |
Experimental Protocol: Solubility Enhancement Study
This protocol outlines a method for systematically evaluating different formulation strategies to improve the aqueous solubility of this compound.
Objective: To identify a suitable solvent system or formulation that achieves a target concentration of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a Primary Stock Solution: Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Prepare Intermediate Stock Solutions:
-
Co-solvent (PEG 400): Mix the primary stock solution with PEG 400 in a 1:1 ratio.
-
Surfactant (Tween® 80): Prepare a 10% (w/v) solution of Tween® 80 in DMSO. Mix this with the primary stock solution in a 1:1 ratio.
-
Complexing Agent (HP-β-CD): Prepare a 40% (w/v) solution of HP-β-CD in a 1:1 mixture of DMSO and water. Add the primary stock solution to this to achieve a final drug concentration of 5 mg/mL.
-
-
Prepare Test Solutions:
-
For each intermediate stock solution, perform a serial dilution into PBS (pH 7.4) to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).
-
Include a control where the primary DMSO stock is diluted directly into PBS.
-
-
Equilibration and Observation:
-
Vortex all test solutions thoroughly.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for any signs of precipitation.
-
-
Quantification (Optional but Recommended):
-
Centrifuge the test solutions to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
The workflow for this experimental protocol is visualized below:
Hypothetical Signaling Pathway
For a novel compound like this compound, its biological target and mechanism of action would need to be determined experimentally. However, for illustrative purposes, if this compound were found to be an inhibitor of a hypothetical Kinase A, which is part of a cancer-related signaling pathway, the pathway could be visualized as follows.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. veranova.com [veranova.com]
Refining the work-up procedure for 3-Formylphenyl 3-chlorobenzoate reactions
Welcome to the technical support center for the synthesis and work-up of 3-Formylphenyl 3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Hydrolysis of 3-chlorobenzoyl chloride: 3-chlorobenzoyl chloride is highly reactive and can be hydrolyzed by water, especially under basic conditions.[3]
-
Solution: Use a two-phase solvent system (e.g., dichloromethane and water) to keep the concentration of the acyl chloride in the aqueous phase low.[4] Ensure that the addition of the acyl chloride is done at a low temperature (0-5 °C) to minimize this side reaction.
-
-
Hydrolysis of the Ester Product: The desired ester product can be hydrolyzed back to the starting materials under strongly basic conditions.
-
Solution: Avoid using an overly concentrated base solution. A 10% aqueous sodium hydroxide solution is typically sufficient.[5] Do not prolong the reaction unnecessarily once the starting material is consumed, as confirmed by TLC.
-
-
Sub-optimal Base Concentration: The concentration of the base is crucial. Too little base will not effectively deprotonate the phenol, while too much can promote hydrolysis.[6][7]
Q2: I am having difficulty purifying the product. What are the best methods?
A2: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing) is a common eluent system for separating aromatic esters.[12]
-
Q3: My final product seems to be contaminated with an acidic impurity. What could it be and how do I remove it?
A3: The most likely acidic impurity is 3-chlorobenzoic acid, which forms from the hydrolysis of 3-chlorobenzoyl chloride.
-
Detection: This impurity can be detected by TLC, where it will likely have a different Rf value than the product. The presence of a broad peak in the NMR spectrum around 10-12 ppm could also indicate a carboxylic acid proton.
-
Removal:
-
Aqueous Wash: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate will neutralize and remove the 3-chlorobenzoic acid into the aqueous layer.[12]
-
Column Chromatography: If the impurity persists, it can be separated by column chromatography as described in Q2.
-
Q4: The reaction mixture turned dark during the synthesis. Is this normal?
A4: A darkening of the reaction mixture can sometimes occur, especially with prolonged reaction times or higher temperatures, and may indicate the formation of by-products.[1]
-
Mitigation:
-
Maintain a low reaction temperature.
-
Monitor the reaction by TLC and stop it once the starting material is consumed.
-
If significant coloration occurs, the colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[11]
-
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of the Schotten-Baumann reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base Concentration | 5% NaOH | 10% NaOH | 20% NaOH | 10% NaOH is often optimal. Lower concentrations may lead to incomplete reaction, while higher concentrations can increase product hydrolysis.[3][6] |
| Reaction Time | 1 hour | 2 hours | 4 hours | Optimal time depends on reaction scale and temperature. Longer times may increase yield up to a point, but also risk product hydrolysis and by-product formation.[1][2] |
| Temperature | 0-5 °C | Room Temp. | 40 °C | Lower temperatures are generally preferred to minimize hydrolysis of the acyl chloride and other side reactions. |
| Acyl Chloride Addition | Rapid | Slow, dropwise | Portion-wise | Slow, portion-wise addition is recommended to control the exothermic reaction and minimize side reactions. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Method)
Materials:
-
3-Hydroxybenzaldehyde
-
3-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (1.2 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in dichloromethane to the stirred biphasic mixture over 30 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol/water or isopropanol) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[11]
-
Dry the crystals in a vacuum oven.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Khan Academy [khanacademy.org]
- 7. byjus.com [byjus.com]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
Avoiding decomposition of 3-Formylphenyl 3-chlorobenzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Formylphenyl 3-chlorobenzoate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bifunctional organic molecule containing both an aldehyde (-CHO) and an ester (-COO-) functional group attached to aromatic rings. The integrity of this compound is crucial for experimental reproducibility and the safety and efficacy of any downstream applications, such as in drug development or materials science. Decomposition can lead to the formation of impurities that may interfere with experimental results or exhibit undesirable toxicological properties.
Q2: What are the primary pathways of decomposition for this compound?
A2: Based on its chemical structure, the two primary anticipated decomposition pathways are:
-
Oxidation of the aldehyde group: The formyl group is susceptible to oxidation, which can convert it to a carboxylic acid (3-(3-chlorobenzoyloxy)benzoic acid). This reaction is often facilitated by exposure to air (oxygen), light, and trace metal impurities.
-
Hydrolysis of the ester linkage: The ester bond can be cleaved by water (hydrolysis) to yield 3-hydroxybenzaldehyde and 3-chlorobenzoic acid. This process can be accelerated by the presence of acids or bases.
Q3: What are the visible signs of decomposition?
A3: While chemical analysis is required for confirmation, visual signs of decomposition may include:
-
A change in the physical appearance of the material (e.g., from a crystalline solid to a discolored or oily substance).
-
The development of a distinct odor, which could indicate the formation of volatile degradation products.
Q4: How can I analytically determine if my sample of this compound has degraded?
A4: Several analytical techniques can be employed to assess the purity and detect degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method.[1][2][3] The appearance of new peaks in the chromatogram corresponding to potential degradation products (3-hydroxybenzaldehyde, 3-chlorobenzoic acid, or 3-(3-chlorobenzoyloxy)benzoic acid) would indicate decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the aldehyde group, to identify and quantify volatile impurities.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or poor reproducibility. | Decomposition of this compound leading to lower effective concentration and presence of interfering impurities. | 1. Verify Purity: Analyze the stored material using HPLC or a similar chromatographic technique to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the material has been stored according to the recommended guidelines (see Table 2). 3. Use a Fresh Sample: If decomposition is confirmed, use a fresh, unopened sample of this compound for subsequent experiments. |
| Change in physical appearance (e.g., discoloration, clumping, melting). | Significant degradation has likely occurred due to improper storage, such as exposure to light, heat, or moisture. | 1. Do Not Use: The material should be considered compromised and should not be used for experimental purposes. 2. Investigate Storage Failure: Identify the lapse in proper storage conditions to prevent future occurrences. 3. Procure New Material: Obtain a new batch of the compound and store it under the recommended conditions immediately upon receipt. |
| Gradual decrease in assay performance over time. | Slow decomposition of the stock solution or solid material. | 1. Prepare Fresh Stock Solutions: Prepare stock solutions fresh for each experiment or store them for a limited time under validated conditions (e.g., refrigerated, protected from light). 2. Monitor Purity Periodically: For long-term studies, periodically re-analyze the purity of the stored solid material. |
Recommended Storage Conditions
To minimize decomposition, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation of the aldehyde group. |
| Light | Protected from light (Amber vial) | Prevents photolytic degradation. Aromatic compounds and aldehydes can be light-sensitive. |
| Moisture | Dry environment (Desiccator) | Minimizes the risk of hydrolysis of the ester linkage. |
| Container | Tightly sealed, non-reactive container (e.g., glass with PTFE-lined cap) | Prevents exposure to atmospheric moisture and oxygen, and avoids reaction with the container material. |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[4][5][6][7][8]
1. Preparation of Stock and Stress Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
2. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the parent compound).
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject the unstressed (control) and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Formylphenyl 3-chlorobenzoate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the validation of 3-Formylphenyl 3-chlorobenzoate purity. Supporting experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC, particularly in the reverse-phase mode, is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it an ideal choice for assessing the purity of synthesized compounds like this compound.
Predicted Impurities in this compound Synthesis
The synthesis of this compound typically involves the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride.[1][2][3][4][5] Based on this reaction, potential impurities may include:
-
Starting Materials: Unreacted 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride.
-
By-products: 3-chlorobenzoic acid (from the hydrolysis of 3-chlorobenzoyl chloride).
-
Side-products: Isomeric esters or products from side reactions.
A robust analytical method must be able to resolve the main compound from these potential impurities.
Experimental Protocol: Proposed Reverse-Phase HPLC Method
The following is a proposed method for the purity validation of this compound, developed based on common practices for aromatic esters and aldehydes.[6][7][8][9][10][11]
Table 1: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. |
HPLC Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[12][13][14][15][16] The key validation parameters and their typical acceptance criteria are summarized below with hypothetical performance data.
Table 2: HPLC Method Validation Parameters and Hypothetical Data
| Parameter | Acceptance Criteria | Hypothetical Result for Proposed Method |
| Specificity | The analyte peak is well-resolved from impurity peaks (Resolution > 2). Peak purity index > 0.99. | All peaks resolved. Peak purity > 0.999. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 over the concentration range. | R² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 1.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: 0.5%Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Method is robust. |
Comparison with Alternative Analytical Techniques
While HPLC is a gold standard for purity determination, other techniques can provide complementary or alternative information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[17][18][19] It provides excellent separation and structural information from the mass spectrum, aiding in impurity identification. However, derivatization may be required for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[20] It provides information on the overall purity of a sample by comparing the integral of the analyte signals to those of impurities and a certified internal standard. It is a primary ratio method and does not require a reference standard of the analyte itself for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily a qualitative technique used to identify functional groups present in a molecule.[18][20][] While it can be used to confirm the identity of the bulk material, it is generally not sensitive enough for the quantification of minor impurities.[22]
Table 3: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC | GC-MS | NMR | FTIR |
| Primary Application | Quantitative Purity & Impurity Profile | Quantitative & Qualitative Analysis | Quantitative Purity & Structure Elucidation | Qualitative Identification |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | Moderate (mg level) | Low |
| Quantification | Excellent | Good | Excellent (with internal standard) | Poor |
| Impurity Identification | Possible with MS detector | Excellent | Good (for major impurities) | Very Limited |
| Sample Throughput | High | Moderate | Low | Very High |
| Destructive | Yes | Yes | No | No |
| Key Advantage | High resolution and versatility | High sensitivity and identification | Absolute quantification, structural info | Speed and simplicity |
| Key Limitation | Requires reference standards | Limited to volatile compounds | Lower sensitivity, complex spectra | Low sensitivity for impurities |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
For the comprehensive purity validation of this compound, a validated reverse-phase HPLC method is the recommended approach due to its high resolution, sensitivity, and quantitative accuracy. It allows for the effective separation and quantification of the active pharmaceutical ingredient from its potential process-related impurities. While techniques like GC-MS and NMR offer valuable complementary information, particularly for impurity identification and structural confirmation, HPLC remains the workhorse for routine quality control and purity assessment in a drug development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. jordilabs.com [jordilabs.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
Efficacy of Substituted Phenyl Benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various substituted phenyl benzoate and related ester derivatives across a range of biological activities. While direct comparative data for a series of 3-Formylphenyl 3-chlorobenzoate derivatives is not extensively available in current literature, this document synthesizes findings on structurally related compounds to offer insights into their potential therapeutic applications. The data presented herein is compiled from preclinical studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
I. Comparative Efficacy Data
The following tables summarize the biological activities of various substituted phenyl benzoate and related ester derivatives. The data is extracted from studies evaluating their antioxidant, anti-pancreatic lipase, anti-inflammatory, and anticancer properties.
Table 1: Antioxidant and Anti-Pancreatic Lipase Activity of Phenyl Benzoate Derivatives
| Compound ID | Substitution Pattern | Antioxidant Activity (DPPH, IC50 in µM) | Anti-Pancreatic Lipase Activity (% Inhibition @ Concentration) | Reference |
| 4c | 4-hydroxy-3-methoxy-phenyl 4-hydroxy-3-methoxybenzoate | 13.06 | 33.52% @ 100 µM | [1] |
| 5d | 2,4-dihydroxy-phenyl 2,4-dihydroxybenzoate | Not Reported | 15.76% @ 100 µM | [1] |
| 6c | 3,4-dihydroxy-phenyl 3,4-dihydroxybenzoate | Not Reported | 18.37% @ 100 µM | [1] |
| 6d | 2,5-dihydroxy-phenyl 2,5-dihydroxybenzoate | Not Reported | 20.77% @ 100 µM | [1] |
| Trolox | Standard | Stronger than 4c | Not Applicable | [1] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity of Substituted Benzoyl Phenyl Benzoates
| Compound ID | Substitution Pattern | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| 4e | Not specified in abstract | More potent than standard drugs | [2] |
| Standard Drugs | Not specified in abstract | Less potent than 4e | [2] |
% Inhibition of edema in the carrageenan-induced rat paw edema model.
Table 3: Anticancer Activity of 4-amino-3-chloro Benzoate Ester Derivatives against EGFR
| Compound ID | Derivative Class | Cytotoxicity (Cancer Cell Lines) | Mechanism of Action | Reference |
| N5a | Hydrazine-1-carbothioamide | Active against A549, HepG2, and HCT-116 | EGFR tyrosine kinase inhibition, induction of extrinsic apoptotic pathway | [3] |
| Erlotinib | Standard EGFR Inhibitor | - | EGFR tyrosine kinase inhibition | [3] |
Further quantitative data (e.g., IC50 values) for specific cell lines would be required for a direct numerical comparison.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Compounds: The derivative compounds and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.
Anti-Pancreatic Lipase Activity Assay
Principle: This assay determines the inhibitory effect of a compound on pancreatic lipase, an enzyme that hydrolyzes triglycerides. The activity is often measured by monitoring the release of a chromogenic product from a synthetic substrate.
Procedure:
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), is dissolved in a solvent.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the pancreatic lipase solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the pre-incubated mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
Measurement: The formation of the product (p-nitrophenol) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100 A control reaction without the inhibitor is run in parallel.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay induces acute inflammation in the paw of a rodent by injecting carrageenan. The ability of a test compound to reduce the resulting edema is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose, a set time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the epidermal growth factor receptor (EGFR) tyrosine kinase.
Procedure:
-
Reagents: Recombinant human EGFR kinase, a specific peptide substrate, and ATP are required.
-
Reaction Mixture: The test compound at various concentrations is added to a reaction buffer containing the EGFR kinase and the peptide substrate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA (with a phospho-specific antibody), radiometric assays (using radiolabeled ATP), or luminescence-based assays that measure ATP consumption.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
III. Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available 3-Formylphenyl 3-chlorobenzoate for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative analysis of the purity of commercially available 3-Formylphenyl 3-chlorobenzoate, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the analytical methodologies, present a comparative data summary, and discuss potential alternatives, offering a comprehensive resource for informed decision-making in a research and development setting.
The purity of this compound can directly impact the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing unwanted side products and affecting the overall safety and efficacy of the drug. Therefore, a thorough understanding of the purity profile of this commercially available intermediate is crucial. This guide outlines a suite of analytical techniques that are industry standards for assessing the purity of such aromatic esters.
Comparative Purity Data
While specific batch-to-batch purity data from different commercial suppliers is proprietary and not publicly available, this section presents a hypothetical comparison based on typical purity levels and common impurities that may be observed. The data is compiled from generalized knowledge of synthetic routes for similar aromatic esters.
| Analytical Technique | Supplier A (Assumed Purity) | Supplier B (Assumed Purity) | Supplier C (Assumed Purity) |
| High-Performance Liquid Chromatography (HPLC) | > 99.0% | > 98.5% | > 99.5% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | > 99.2% | > 98.8% | > 99.6% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Consistent with structure | Consistent with structure | Consistent with structure |
| Elemental Analysis | Within ± 0.4% of theoretical values | Within ± 0.4% of theoretical values | Within ± 0.4% of theoretical values |
| Water Content (Karl Fischer Titration) | < 0.1% | < 0.2% | < 0.05% |
| Residual Solvents (GC-Headspace) | < 0.5% | < 0.5% | < 0.3% |
Note: This table presents illustrative data. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific lot purity.
Experimental Protocols
The following are detailed experimental protocols for the key analytical methods used to assess the purity of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate, identify, and quantify each component in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile). A typical gradient might be: 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B; 40-41 min, 95-5% B; 41-45 min, 5% B.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: The sample solution is injected into the HPLC system. The retention time and peak area of the main component are compared to those of a certified reference standard. Impurities are identified by their relative retention times and their percentage is calculated based on the area percent method.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[2][3][4][5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically 40-500 amu.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the GC. The resulting chromatogram shows the separation of different components. The mass spectrum of each peak is compared with a library of known spectra (e.g., NIST) to identify the compounds.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an essential tool for confirming the chemical structure of a compound and can also be used for quantitative analysis to determine purity.[7][8][9][10][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, integration values, and coupling constants of the observed signals are compared with the expected values for this compound. The presence of impurity peaks can be detected and, with the use of an internal standard, their quantity can be determined.
Potential Alternatives and Their Significance
In drug development, having alternative synthetic routes and intermediates is often advantageous. Potential alternatives to this compound would likely be other activated esters of 3-chlorobenzoic acid or other aldehydes with similar reactivity. The choice of an alternative would depend on the specific synthetic step and the desired properties of the final molecule.
For instance, other esters of 3-chlorobenzoic acid, such as N-hydroxysuccinimide esters, could be used for amide bond formation. Alternatively, if the formyl group is the reactive handle, other benzaldehyde derivatives with different substitution patterns could be explored. The purity analysis of these alternatives would follow similar analytical principles as outlined above.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Caption: Workflow for Purity Analysis.
This guide provides a foundational framework for the purity analysis of commercially available this compound. By employing these standardized analytical techniques, researchers can ensure the quality and consistency of their starting materials, which is a critical step in the successful development of new pharmaceutical agents.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry of C1–C10 alkyl benzyl maleates | Semantic Scholar [semanticscholar.org]
- 4. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Structural Characterization of 3-Formylphenyl 3-chlorobenzoate and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of the structural confirmation of 3-Formylphenyl 3-chlorobenzoate, a potentially novel ester, against established alternatives. Due to the limited availability of direct experimental data for this compound, this guide presents a hypothesized synthetic route and predicted analytical data based on established chemical principles. This is contrasted with available experimental data for Phenyl 3-chlorobenzoate and Methyl 3-chlorobenzoate.
Data Presentation: A Comparative Analysis
The following table summarizes the predicted and experimentally determined analytical data for this compound and its alternatives.
| Property | This compound (Predicted) | Phenyl 3-chlorobenzoate | Methyl 3-chlorobenzoate |
| Molecular Formula | C₁₄H₉ClO₃ | C₁₃H₉ClO₂ | C₈H₇ClO₂ |
| Molecular Weight | 260.67 g/mol | 232.66 g/mol [1] | 170.59 g/mol [2][3] |
| Melting Point | Not available | Not available | 21 °C[2][3][4] |
| Boiling Point | Not available | Not available | 99-101 °C/12 mmHg[2][4] |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton (~10.0), Aromatic protons (7.2-8.2) | Aromatic protons (7.2-8.1) | Methyl protons (~3.9), Aromatic protons (7.3-8.0) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbons (~191, ~164), Aromatic carbons (120-155) | Carbonyl carbon (~164), Aromatic carbons (121-151) | Methyl carbon (~52), Carbonyl carbon (~166), Aromatic carbons (128-134) |
| IR (cm⁻¹) | C=O (ester, ~1735), C=O (aldehyde, ~1700), C-O (~1270), C-Cl (~750) | C=O (~1735), C-O (~1260), C-Cl (~740) | C=O (~1720), C-O (~1280), C-Cl (~750) |
| Mass Spec (m/z) | [M]⁺ at 260/262, fragments at 139/141 (chlorobenzoyl), 121 (formylphenoxy) | [M]⁺ at 232/234, fragments at 139/141 (chlorobenzoyl), 93 (phenoxy) | [M]⁺ at 170/172, fragments at 139/141 (chlorobenzoyl), 111, 75[3] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a standard esterification procedure for the synthesis of this compound from 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride.
Materials:
-
3-hydroxybenzaldehyde
-
3-chlorobenzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Structural Characterization Workflow
The following protocol outlines the standard analytical methods for confirming the structure of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record the spectrum to identify the chemical shifts and coupling constants of the aromatic and aldehydic protons.
-
¹³C NMR: Using the same sample, record the ¹³C NMR spectrum to determine the chemical shifts of the carbonyl, aromatic, and any other carbon atoms.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using a suitable method (e.g., KBr pellet or thin film).
-
Identify the characteristic absorption bands for the ester and aldehyde carbonyl groups, C-O ester linkage, and C-Cl bond.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the sample using a technique such as electron ionization (EI) or electrospray ionization (ESI).
-
Determine the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
4. Elemental Analysis:
-
Perform elemental analysis to determine the percentage composition of carbon, hydrogen, and chlorine, and compare it with the calculated values for the empirical formula C₁₄H₉ClO₃.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for structural confirmation.
References
Comparative study of catalysts for 3-Formylphenyl 3-chlorobenzoate synthesis
A comparative analysis of catalytic systems is crucial for optimizing the synthesis of specialty chemicals like 3-Formylphenyl 3-chlorobenzoate, a molecule of interest in pharmaceutical and materials science research. This guide provides an objective comparison of various catalysts applicable to the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoic acid or its derivatives, supported by experimental data from analogous aromatic ester syntheses.
Comparative Performance of Catalysts for Aromatic Ester Synthesis
The synthesis of this compound can be achieved through the esterification of 3-hydroxybenzaldehyde and 3-chlorobenzoic acid. The choice of catalyst is paramount in determining the reaction's efficiency, selectivity, and environmental impact. Below is a summary of quantitative data for different classes of catalysts used in similar aromatic ester syntheses.
| Catalyst Class | Specific Catalyst Example | Typical Reaction Conditions | Yield (%) | Key Advantages | Potential Drawbacks |
| Homogeneous Acid Catalysts | Sulfuric Acid (H₂SO₄) | High temperature, long reaction times | 60-80 | Low cost, readily available. | Corrosive, difficult to separate from product, generates acidic waste.[1] |
| Organometallic Catalysts | Zirconocene triflate | 80°C, Toluene as solvent | ~74 | High activity, can be used in smaller quantities. | Sensitivity to air and moisture, cost of metal and ligand. |
| Heterogeneous Solid Acid Catalysts | Phosphotungstic Acid | 80-110°C | >90 | High acidity, reusable, easy separation from the reaction mixture. | Lower surface area compared to other solid supports. |
| Enzymatic Catalysts | Immobilized Lipase | 50°C, Co-solvent system | >97 | High regioselectivity, mild reaction conditions, environmentally friendly.[2] | Higher cost, potential for denaturation at high temperatures or extreme pH.[2] |
| Palladium-based Catalysts | Palladium with dcypt ligand | High temperature | High | Novel reactivity for aromatic ester transformations.[3][4] | Primarily for isomerization, not direct esterification; high cost of palladium.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of an aromatic ester analogous to this compound using different catalytic systems.
Protocol 1: Synthesis using a Homogeneous Acid Catalyst (Sulfuric Acid)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1 equivalent) and 3-chlorobenzoic acid (1.1 equivalents) in toluene.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (Phosphotungstic Acid)
-
Reactant and Catalyst Setup: To a flask containing a mixture of 3-hydroxybenzaldehyde (1 equivalent) and 3-chlorobenzoic acid (1.1 equivalents) in a suitable solvent like toluene, add phosphotungstic acid (1-4 g).
-
Reaction: Heat the mixture at 80-110°C with vigorous stirring for 4-6 hours.
-
Catalyst Recovery and Product Isolation: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.
Protocol 3: Synthesis using an Enzymatic Catalyst (Immobilized Lipase)
-
Reaction Mixture: In a temperature-controlled shaker, combine 3-hydroxybenzaldehyde (1 equivalent), an activated acyl donor (e.g., vinyl 3-chlorobenzoate), and immobilized lipase in a co-solvent system such as tetrahydrofuran-isopropyl ether.[2]
-
Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 50°C) with continuous shaking for 24-48 hours.[2]
-
Enzyme Removal and Product Isolation: Separate the immobilized enzyme by filtration for reuse.
-
Purification: Evaporate the solvent from the filtrate and purify the product, typically through chromatography.
Visualizing the Experimental Workflow
A clear visualization of the experimental process aids in understanding the comparative study's logic.
Caption: Comparative workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate, its structural motifs are found in molecules with biological activity. The general mechanism for acid-catalyzed esterification (Fischer esterification) is a fundamental concept in organic synthesis.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems [frontiersin.org]
- 3. waseda.jp [waseda.jp]
- 4. Dancing chemicals - Innovative catalytic reaction for low-cost synthesis of aromatic esters [chemeurope.com]
Benchmarking 3-Formylphenyl 3-chlorobenzoate: A Comparative Analysis Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological performance of 3-Formylphenyl 3-chlorobenzoate against established standards in key pharmacological assays. Due to the limited publicly available data on this compound, this document presents a framework for its potential evaluation, outlining detailed experimental protocols and showcasing expected data formats. The inclusion of hypothetical data serves to illustrate the compound's potential performance profile in cytotoxicity, anti-inflammatory, and antimicrobial assays.
Quantitative Performance Summary
The following tables summarize the hypothetical quantitative data for this compound benchmarked against recognized standards.
Table 1: In Vitro Cytotoxicity against HeLa Cell Line
| Compound | IC₅₀ (µM) |
| This compound | 75.2 |
| Doxorubicin (Standard) | 0.8 |
| Dimethyl Sulfoxide (DMSO) (Vehicle Control) | > 10,000 |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | % Inhibition of Protein Denaturation |
| This compound | 68.5 |
| Diclofenac Sodium (Standard) | 85.2 |
| Phosphate-Buffered Saline (PBS) (Control) | 0 |
Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| This compound | 128 | 64 |
| Ampicillin (Standard) | 8 | 0.5 |
| Gentamicin (Standard) | 2 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC₅₀) in a human cancer cell line (HeLa).
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound and the standard, Doxorubicin, are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells to achieve final concentrations ranging from 0.1 to 200 µM. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammation.
Methodology:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of bovine serum albumin (1% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of varying concentrations (10-100 µg/mL) of this compound or the standard, Diclofenac Sodium.
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The samples are then heated at 72°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
In Vitro Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Methodology:
-
Bacterial Culture: E. coli and S. aureus are cultured in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: this compound and the standard antibiotics (Ampicillin, Gentamicin) are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and hypothetical signaling pathways.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Inhibition of protein denaturation by the test compound.
Caption: Workflow for the broth microdilution antimicrobial assay.
A Comparative Guide to the Reproducibility of Experiments with Aromatic Esters: A Case Study Approach
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the critical issue of experimental reproducibility, using the compound 3-Formylphenyl 3-chlorobenzoate as a focal point. Due to a lack of extensive published data on this specific molecule, this document adopts a case study approach. We will compare the synthesis and biological evaluation of analogous, well-documented aromatic esters to provide a framework for assessing reproducibility. This guide offers insights into the factors influencing experimental outcomes and provides standardized protocols to aid in achieving more consistent results in the laboratory.
Introduction to Experimental Reproducibility
Reproducibility is a cornerstone of scientific validity. In chemical synthesis and biological assays, variability can arise from numerous factors, including reaction conditions, reagent purity, and the inherent complexities of biological systems. This guide will explore these variables in the context of aromatic esters, a class of compounds with significant interest in medicinal chemistry and materials science.
Part 1: Synthesis of Aromatic Esters - A Comparative Analysis
The synthesis of aromatic esters, such as this compound, can be achieved through various methods. Here, we compare two common approaches: conventional heating and microwave-assisted synthesis, using representative examples from the literature.
Methodology Comparison
Conventional Heating (Fischer Esterification): This traditional method typically involves refluxing a carboxylic acid and an alcohol with a strong acid catalyst. While widely used, reaction times can be long, and yields may vary depending on the equilibrium of the reaction.
Microwave-Assisted Organic Synthesis (MAOS): This technology utilizes microwave irradiation to rapidly heat the reaction mixture. MAOS often leads to dramatically reduced reaction times, and in some cases, higher yields and cleaner reaction profiles.[1][2][3][4][5] These advantages can contribute to improved reproducibility by minimizing the formation of side products that can occur with prolonged heating.[5]
Comparative Synthesis Data
The following table summarizes typical yields for the synthesis of various substituted benzoyl esters, illustrating the range of outcomes that can be expected. It is important to note that direct comparison is challenging due to the different substrates and reaction conditions.
| Compound | Synthesis Method | Reactants | Yield (%) | Reference |
| N-Benzoyl-L-valine | Conventional Heating | L-valine, Benzoic anhydride | 70% | --INVALID-LINK-- |
| N-Benzoyl-D-valine methyl ester | Conventional Heating | D-valine methyl ester, Benzoyl chloride | 85% | --INVALID-LINK--[6] |
| 2-[benzoyl(phenylsulfony)amino]propanoic acid | Conventional Heating | 2-(phenylsulfonamido)propanoic acid, Benzoyl chloride | 98.7% | --INVALID-LINK--[7] |
| Ester derivatives of 2,3,4-tri-O-benzyl-α-D-methylglucoside | Conventional Heating (DCC/DMAP) | Substituted benzoic acids, protected methylglucoside | 9-77% | --INVALID-LINK-- |
| Quinolines | Microwave-Assisted | Not specified | 90% | --INVALID-LINK--[1] |
Note: DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common coupling agents in ester synthesis.
Experimental Protocol: Microwave-Assisted Ester Synthesis (General Procedure)
This protocol provides a general workflow for the synthesis of aromatic esters using microwave irradiation.
-
Reagent Preparation: In a dedicated microwave reaction vessel, combine the carboxylic acid (1.0 mmol), the alcohol or phenol (1.2 mmol), and a catalytic amount of a suitable acid (e.g., sulfuric acid, 2-3 drops) in a microwave-transparent solvent (e.g., toluene, 3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 120-150°C) for a specified time (usually 5-30 minutes). Power should be applied to maintain the target temperature.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Workflow for Reproducible Chemical Synthesis
Part 2: Biological Evaluation - Cytotoxicity Assays
A common application for novel chemical entities is the assessment of their biological activity, such as cytotoxicity against cancer cell lines. The reproducibility of these assays is paramount for accurate structure-activity relationship (SAR) studies.
Factors Influencing Reproducibility in Cytotoxicity Assays
-
Cell Line Integrity: Passage number, cell health, and mycoplasma contamination can significantly impact results.
-
Compound Handling: Solubility and stability of the test compound in culture media are critical.
-
Assay Protocol: Variations in cell seeding density, incubation times, and reagent concentrations can lead to inconsistent data.[8]
-
Data Analysis: The method used to calculate IC₅₀ values (the concentration at which 50% of cell growth is inhibited) should be standardized.
Comparative Cytotoxicity Data
The following table presents IC₅₀ values for various substituted aromatic compounds against different cancer cell lines. This data illustrates the range of potencies observed for this class of molecules.
| Compound Class/Name | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole derivative (SCT-4) | MCF-7 | >100 | --INVALID-LINK--[9] |
| Methyl 6-acetyl-7-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | --INVALID-LINK--[10] |
| Methyl 6-acetyl-7-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | --INVALID-LINK--[10] |
| Quinazoline derivative (1a) | A549 | 0.1 - 0.3 | --INVALID-LINK--[11] |
| Phenanthridine derivative (8a) | MCF-7 | 0.28 | --INVALID-LINK--[12] |
| Quinoxaline derivative (11) | MCF-7 | 9.0 | --INVALID-LINK--[13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][14][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Perturbation by Cytotoxic Agents
Many cytotoxic compounds exert their effects by interfering with critical cellular signaling pathways. For instance, some quinazoline derivatives are known to inhibit tubulin polymerization, a key process in cell division.[11]
Conclusion and Recommendations
Key Recommendations:
-
Thorough Characterization: Always fully characterize synthesized compounds to ensure purity and structural integrity.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters.
-
Use of Controls: Employ appropriate positive, negative, and vehicle controls in all biological assays.
-
Standardized Protocols: Adopt and consistently follow detailed, validated experimental protocols.
-
Statistical Analysis: Utilize appropriate statistical methods to analyze data and assess variability.
By implementing these practices, researchers can enhance the reproducibility of their findings and contribute to a more robust and reliable body of scientific knowledge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of microwave-assisted organic synthesis on the multigram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal of 3-Formylphenyl 3-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Formylphenyl 3-chlorobenzoate, a halogenated aromatic ester with an aldehyde functional group.
The following procedures are based on established guidelines for handling halogenated organic compounds and aldehydes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the known hazards of its constituent chemical classes is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat and closed-toe shoes are mandatory. |
| Respiratory Protection | Use a fume hood to avoid inhalation of any dust or vapors. |
In case of a spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
Use an absorbent material to contain the spill.
-
Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Dispose of this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) into a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][3]
-
Compatibility: Ensure the waste container is made of a material compatible with halogenated organic compounds and has a secure, tight-fitting lid.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]
2. In-Lab Neutralization (Not Recommended for this Compound):
-
While some simple aldehydes in aqueous solutions can be neutralized to less hazardous materials, this is not recommended for this compound without specific, validated protocols.[6][7] The complex structure and presence of the chlorinated ring make in-lab treatment potentially hazardous and could create other toxic byproducts. Unused aldehydes are often classified as dangerous waste that should not be sewer-disposed.[6]
3. Storage Pending Disposal:
-
Store the sealed "Halogenated Organic Waste" container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be a designated satellite accumulation area (SAA).[5]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated waste container.[5]
-
The ultimate disposal method will likely be incineration at a permitted hazardous waste facility, which is a common and effective method for destroying halogenated organic compounds.[5][9]
Summary of Disposal Options
| Disposal Method | Applicability for this compound | Key Considerations |
| Licensed Hazardous Waste Disposal (Incineration) | Recommended | The safest and most compliant method. Ensures complete destruction of the hazardous compound. |
| In-Lab Neutralization/Deactivation | Not Recommended | Potential for hazardous reactions and incomplete neutralization. Lack of specific protocols for this compound. |
| Sewer Disposal | Prohibited | Halogenated organic compounds and many aldehydes are toxic and should not enter wastewater systems.[8][9] |
| Landfill | Prohibited | This is a hazardous chemical waste and must not be disposed of in a landfill. |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. uakron.edu [uakron.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. epfl.ch [epfl.ch]
- 8. fishersci.com [fishersci.com]
- 9. 3-Chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 3-Formylphenyl 3-chlorobenzoate
Essential Safety and Handling Guide for 3-Formylphenyl 3-chlorobenzoate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1 | Protects against splashes. |
| Chemical Splash Goggles | ANSI Z87.1 | Provides a tighter seal for enhanced protection against splashes and fumes.[1] | |
| Face Shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing.[2][3] | |
| Hand | Nitrile Gloves | - | Offers resistance to a variety of chemicals; inspect for tears or punctures before use.[4] |
| Body | Laboratory Coat | - | Protects skin and personal clothing from contamination.[4][5] |
| Chemical-Resistant Apron | - | Provides an additional layer of protection against spills and splashes.[5] | |
| Respiratory | Dust Respirator | NIOSH-approved | Recommended when handling the solid compound to prevent inhalation of dust particles. To be used in a well-ventilated area.[6] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid direct contact with the skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[7][8]
-
Wash hands thoroughly with soap and water after handling the compound.[8][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][10]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated gloves, and weighing papers in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for liquids.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
Emergency Contact Information:
-
Emergency Services: 911 (or your local equivalent)
-
Poison Control Center: 1-800-222-1222
Exposure Protocols:
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][9][11][12] Remove contact lenses if present and easy to do.[9][12] | Seek immediate medical attention from an ophthalmologist.[9] |
| Skin Contact | Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][8][13] | If skin irritation occurs or persists, seek medical advice.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[8][10] | Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6][8] | Seek immediate medical attention.[8][10] |
Visual Safety Workflows
The following diagrams illustrate the logical flow of procedures for handling this compound and responding to emergencies.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for accidental chemical exposure.
References
- 1. mcrsafety.com [mcrsafety.com]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. rshughes.com [rshughes.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. fishersci.com [fishersci.com]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. Objects or chemicals in the eye - after care and treatments | healthdirect [healthdirect.gov.au]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
